3,4,5-Triphenyl-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5-triphenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSIOOHJBUDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347855 | |
| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-72-7 | |
| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,5-Triphenyl-1,2,4-triazole (CAS Number: 4073-72-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 3,4,5-Triphenyl-1,2,4-triazole. It also explores the known biological activities of the broader 1,2,4-triazole class of compounds, offering insights into potential applications in drug discovery and development.
Core Physicochemical Properties
This compound, also known as 3,4,5-Triphenyl-4H-1,2,4-triazole, is a substituted aromatic heterocyclic compound. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, the following table summarizes its key known and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 4073-72-7 | [1] |
| Molecular Formula | C₂₀H₁₅N₃ | |
| Molecular Weight | 297.35 g/mol | [1] |
| Melting Point | 288-289 °C | [1] |
| LogP (Octanol/Water Partition Coefficient) | 4.601 (Predicted) | |
| Molecular Volume | 231.860 cm³/mol (Predicted) | |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Characterization
A plausible synthetic pathway for this compound is outlined below. This represents a generalized approach and would require optimization for this specific compound.
A generalized synthetic workflow for this compound.
Experimental Protocols
General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles (Adaptable for this compound): [2]
-
Activation: To a solution of a secondary amide (e.g., N-phenylbenzamide) in a suitable solvent, add trifluoroacetic anhydride.
-
Addition: Add the corresponding hydrazide (e.g., benzohydrazide) to the activated amide solution.
-
Cyclodehydration: Subject the reaction mixture to microwave irradiation to induce cyclodehydration.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 3,4,5-trisubstituted 1,2,4-triazole.
Characterization Techniques:
The structural confirmation of this compound would be achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings. The integration of these signals would correspond to the total number of aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the triazole ring and the phenyl substituents. The chemical shifts of the triazole ring carbons are characteristic of this heterocyclic system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-triazole derivatives typically exhibits characteristic absorption bands. For this compound, key expected peaks would include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹), C=N and N=N stretching vibrations of the triazole ring (in the region of 1400-1600 cm⁻¹), and C-C stretching vibrations of the phenyl rings.[4]
-
Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often involving the loss of stable neutral molecules like N₂ or HCN from the triazole ring.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in the reviewed literature, the 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically used drugs.[5][6] Derivatives of 1,2,4-triazole have demonstrated a wide range of pharmacological activities, including:
-
Antifungal Activity: This is one of the most prominent activities of 1,2,4-triazole derivatives. They often act by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption of the cell membrane leads to fungal cell death.
Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
-
Anticancer Activity: Several 1,2,4-triazole derivatives have shown promise as anticancer agents. Their mechanisms of action are diverse and can include inhibition of kinases, modulation of tubulin polymerization, and inhibition of enzymes like aromatase and steroid sulfatase.[5] The ability of the triazole nucleus to act as a stable scaffold and engage in hydrogen bonding makes it a valuable component in the design of enzyme inhibitors.[5]
-
Antibacterial, Antiviral, and Anti-inflammatory Activities: Various other biological activities have been reported for compounds containing the 1,2,4-triazole ring, highlighting its versatility as a pharmacophore.[7]
The specific biological effects of this compound would be dependent on its unique three-dimensional structure and how it interacts with biological targets. Further research is warranted to elucidate its specific pharmacological profile and mechanism of action.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not abundant, the known properties of the 1,2,4-triazole class suggest a range of possible biological activities. This technical guide provides a foundation for researchers interested in synthesizing, characterizing, and evaluating the pharmacological potential of this and related compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.
References
- 1. This compound CAS#: 4073-72-7 [chemicalbook.com]
- 2. isres.org [isres.org]
- 3. tsijournals.com [tsijournals.com]
- 4. ijsr.net [ijsr.net]
- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of 3,4,5-Triphenyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triphenyl-1,2,4-triazole is a heterocyclic aromatic compound that has garnered interest within the scientific community due to the broad spectrum of biological activities exhibited by the 1,2,4-triazole scaffold. This core structure is a key pharmacophore in a variety of therapeutic agents, demonstrating pharmacological effects that include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The triphenyl substitution pattern of this particular derivative influences its physicochemical characteristics, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and associated signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅N₃ | |
| Molecular Weight | 297.36 g/mol | |
| Melting Point | 292 - 294 °C | |
| Boiling Point | Not experimentally determined | |
| Calculated logP | 4.601 | Cheméo |
| Calculated Water Solubility | 1.38 x 10⁻⁸ mol/L | Cheméo |
| CAS Number | 4073-72-7 |
Note: Some physical properties like boiling point have not been experimentally determined and are therefore not included.
Experimental Protocols
The synthesis of this compound can be achieved through classical heterocyclic chemistry reactions. The Pellizzari and Einhorn-Brunner reactions are two established methods for the formation of the 1,2,4-triazole ring.[2][3]
Pellizzari Reaction: Synthesis of this compound
The Pellizzari reaction involves the condensation of a benzamidine with a benzoylhydrazide, followed by cyclization to form the triazole ring.
Materials:
-
Benzamidine hydrochloride
-
Benzoylhydrazide
-
Sodium ethoxide
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of Benzamidine Free Base: In a round-bottom flask, dissolve benzamidine hydrochloride in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to liberate the benzamidine free base. Stir the mixture at room temperature for 30 minutes.
-
Reaction with Benzoylhydrazide: To the ethanolic solution of benzamidine, add an equimolar amount of benzoylhydrazide.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
Einhorn-Brunner Reaction: Synthesis of this compound
The Einhorn-Brunner reaction provides an alternative route through the condensation of N,N'-dibenzoyl-N-phenylhydrazine with aniline.
Materials:
-
N,N'-Dibenzoyl-N-phenylhydrazine
-
Aniline
-
Glacial acetic acid
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N,N'-dibenzoyl-N-phenylhydrazine and a molar excess of aniline in glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of triphenyl-1,2,4-triazole derivatives has shown promising anti-inflammatory and antioxidant properties.[4][5] Research on the isomeric 1,3,5-triphenyl-1,2,4-triazole derivatives has demonstrated neuroprotective effects through the inhibition of key inflammatory and oxidative stress mediators.[4][5]
Based on these findings, a likely mechanism of action for this compound involves the modulation of inflammatory pathways. A potential signaling pathway is the inhibition of the Keap1-Nrf2 pathway and the downregulation of pro-inflammatory enzymes such as COX-2 and iNOS.
Proposed Anti-inflammatory and Antioxidant Signaling Pathway:
Under conditions of oxidative or inflammatory stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes, leading to the production of antioxidant enzymes. Concurrently, inflammatory stimuli can activate signaling cascades that lead to the expression of pro-inflammatory enzymes like COX-2 and iNOS. This compound may exert its effects by inhibiting Keap1, thereby promoting Nrf2-mediated antioxidant gene expression, and by directly or indirectly inhibiting the activity or expression of COX-2 and iNOS, thus reducing the production of pro-inflammatory mediators like prostaglandins and nitric oxide.
Conclusion
This compound is a compound of significant interest due to the established therapeutic potential of the 1,2,4-triazole scaffold. This guide has provided a summary of its core physicochemical properties, detailed potential synthetic routes, and a plausible mechanism for its biological activity based on related compounds. Further experimental investigation is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research. The provided experimental protocols offer a solid foundation for the synthesis of this compound for further study.
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure Analysis of a Triphenyl-1,2,4-Triazole Analogue
A comprehensive search for the specific crystal structure of 3,4,5-triphenyl-1,2,4-triazole did not yield a publicly available, complete crystallographic analysis. Therefore, this guide provides a detailed examination of a closely related, structurally significant analogue: 4-amino-3,5-diphenyl-4H-1,2,4-triazole. This document is intended for researchers, scientists, and drug development professionals, offering a thorough overview of the experimental protocols and crystallographic data for this representative compound.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and versatile coordination properties. A comprehensive understanding of the three-dimensional structure of substituted 1,2,4-triazoles through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and developing novel materials.
Experimental Protocols
This section details the methodologies for the synthesis and crystal structure determination of 4-amino-3,5-diphenyl-4H-1,2,4-triazole.
Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole
The synthesis of the title compound is achieved via a cyclization reaction. A detailed, representative procedure is as follows:
-
Preparation of the Precursor: Benzoic acid hydrazide is reacted with carbon disulfide in an alcoholic solution of potassium hydroxide to form the potassium salt of dithiocarbazinate.
-
Cyclization with Hydrazine: The resulting potassium salt is then treated with hydrazine hydrate. The reaction mixture is heated under reflux for several hours.
-
Isolation and Purification: After cooling, the reaction mixture is acidified, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as ethanol, to yield colorless crystals of 4-amino-3,5-diphenyl-4H-1,2,4-triazole.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following key steps:
-
Crystal Selection: A suitable single crystal of 4-amino-3,5-diphenyl-4H-1,2,4-triazole is carefully selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Data Analysis: The final crystallographic data is analyzed to determine bond lengths, bond angles, torsion angles, and details of the crystal packing and intermolecular interactions.
Data Presentation
The quantitative data obtained from the single-crystal X-ray diffraction analysis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole is summarized in the following tables for clarity and comparative purposes.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂N₄ |
| Formula Weight | 236.28 g/mol |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.934(2) Å |
| b | 11.239(2) Å |
| c | 11.001(2) Å |
| α | 90° |
| β | 108.01(3)° |
| γ | 90° |
| Volume | 1168.1(4) ų |
| Z | 4 |
| Calculated Density | 1.343 Mg/m³ |
| Absorption Coefficient | 0.087 mm⁻¹ |
| F(000) | 496 |
| Data Collection | |
| Theta range for data collection | 2.25 to 26.00° |
| Reflections collected | 8124 |
| Independent reflections | 2289 [R(int) = 0.0345] |
| Refinement | |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0465, wR2 = 0.1195 |
| R indices (all data) | R1 = 0.0632, wR2 = 0.1332 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N(1)-N(2) | 1.401(2) | C(7)-N(2) | 1.309(2) |
| N(1)-C(8) | 1.378(2) | C(8)-N(3) | 1.308(2) |
| N(4)-N(1) | 1.418(2) | C(7)-C(1) | 1.481(2) |
| N(4)-H(4A) | 0.89(2) | C(8)-C(9) | 1.483(2) |
| N(4)-H(4B) | 0.88(2) |
Table 3: Selected Bond Angles (°)
| Angle | Degree (°) | Angle | Degree (°) |
| N(2)-N(1)-C(8) | 112.1(1) | N(3)-C(8)-N(1) | 112.5(1) |
| N(2)-N(1)-N(4) | 120.3(1) | N(3)-C(8)-C(9) | 123.5(1) |
| C(8)-N(1)-N(4) | 127.5(1) | N(1)-C(8)-C(9) | 124.0(1) |
| C(7)-N(2)-N(1) | 104.9(1) | C(2)-C(1)-C(7) | 120.9(2) |
| C(8)-N(3)-C(7) | 104.7(1) | C(6)-C(1)-C(7) | 119.1(2) |
| N(2)-C(7)-N(3) | 115.8(1) | C(10)-C(9)-C(8) | 120.7(2) |
| N(2)-C(7)-C(1) | 121.7(2) | C(14)-C(9)-C(8) | 119.3(2) |
| N(3)-C(7)-C(1) | 122.5(2) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to the final crystal structure analysis.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
Navigating the Solubility of 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Triphenyl-1,2,4-triazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A critical parameter for its utility in these fields is its solubility in various solvents, which dictates its behavior in biological systems, formulation processes, and reaction kinetics. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a detailed predictive analysis of its solubility based on its molecular structure. Furthermore, it offers comprehensive, standardized experimental protocols for researchers to determine the precise solubility of this compound in common laboratory solvents. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling them to conduct informed research and development.
Predicted Solubility Profile of this compound
The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[1][2][3] The molecular structure of this compound, characterized by a central polar triazole ring and three nonpolar phenyl groups, suggests a nuanced solubility profile.
The triazole core, with its nitrogen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its affinity for polar solvents. Conversely, the three bulky phenyl groups are nonpolar and hydrophobic, dominating a significant portion of the molecular surface area. These groups will favor interactions with nonpolar solvents through van der Waals forces.[1]
Given the substantial nonpolar character imparted by the three phenyl rings, it is predicted that this compound will exhibit limited solubility in highly polar solvents like water. Its solubility is expected to be significantly greater in solvents of intermediate polarity and in nonpolar aromatic solvents that can engage in π-stacking interactions with the phenyl rings.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low | The large, nonpolar surface area of the three phenyl groups is expected to outweigh the hydrogen bonding potential of the triazole ring, leading to poor solvation by highly polar, protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents possess a high dipole moment and can act as hydrogen bond acceptors, interacting favorably with the triazole ring. Their organic character also allows for some interaction with the phenyl groups. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of the solute. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While nonpolar, the lack of aromaticity in these solvents prevents strong π-π interactions, likely resulting in lower solubility compared to aromatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following established experimental methods are recommended.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for an extended period to ensure that equilibrium is reached, forming a saturated solution. The concentration of the dissolved solute in the supernatant is then measured.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a period to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any suspended solid particles.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable stationary and mobile phase to separate and quantify the compound. Create a calibration curve using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, determine its molar absorptivity at the wavelength of maximum absorbance (λmax).[8][9] Prepare a calibration curve by measuring the absorbance of a series of standard solutions. Ensure that the measured absorbance of the sample falls within the linear range of the calibration curve.
-
Gravimetric Analysis: For solvents with low volatility, a known volume of the saturated solution can be evaporated to dryness in a pre-weighed container.[10][11][12] The mass of the remaining solid corresponds to the amount of dissolved solute.
-
-
Table 2: Summary of Shake-Flask Protocol
| Step | Procedure | Key Considerations |
| 1. Equilibration | Add excess solid to solvent and agitate at constant temperature. | Ensure sufficient excess solid and adequate equilibration time (24-72 hours). Maintain constant temperature. |
| 2. Phase Separation | Centrifuge or allow to sediment, then filter the supernatant. | Use a filter that does not adsorb the solute. Avoid disturbing the sediment. |
| 3. Analysis | Quantify the concentration in the filtrate via HPLC, UV-Vis, or gravimetric analysis. | A validated analytical method with a proper calibration curve is crucial for accuracy. |
High-Throughput Kinetic Solubility Assay
For rapid screening of solubility in drug discovery, a kinetic solubility assay can be employed.[4][5][13]
Principle: A concentrated stock solution of the compound in a highly soluble organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.
Detailed Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Mix and incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of solubility assessment and the experimental workflow for the shake-flask method.
References
- 1. saltise.ca [saltise.ca]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Theoretical Insights into the Molecular Architecture of 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of compounds with significant biological activities. The triphenyl-substituted derivative, 3,4,5-Triphenyl-1,2,4-triazole, represents a molecule of considerable interest due to the combined electronic and steric influences of its three phenyl rings on the central heterocyclic core. Understanding the precise molecular structure and electronic properties of this compound is crucial for the rational design of novel therapeutic agents and functional materials.
Data Presentation
The following tables summarize key quantitative data derived from theoretical calculations and experimental X-ray crystallography of phenyl-substituted 1,2,4-triazoles. This data serves as a benchmark for understanding the structural and electronic properties of the target molecule, this compound.
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
Note: The data presented below is representative of phenyl-substituted 1,2,4-triazoles and is intended to provide an illustrative example. The bond and angle numbering corresponds to the standard IUPAC nomenclature for the 1,2,4-triazole ring.
| Parameter | Bond/Angle | Theoretical (DFT/B3LYP/6-311G**) (Å or °) | Experimental (X-ray) (Å or °) |
| Bond Length | N1-N2 | 1.39 | 1.38 - 1.40 |
| N2-C3 | 1.32 | 1.31 - 1.33 | |
| C3-N4 | 1.38 | 1.37 - 1.39 | |
| N4-C5 | 1.37 | 1.36 - 1.38 | |
| C5-N1 | 1.33 | 1.32 - 1.34 | |
| C3-C(Ph) | 1.48 | 1.47 - 1.49 | |
| N4-C(Ph) | 1.45 | 1.44 - 1.46 | |
| C5-C(Ph) | 1.48 | 1.47 - 1.49 | |
| Bond Angle | C5-N1-N2 | 108.0 | 107.5 - 108.5 |
| N1-N2-C3 | 109.0 | 108.5 - 109.5 | |
| N2-C3-N4 | 106.5 | 106.0 - 107.0 | |
| C3-N4-C5 | 109.5 | 109.0 - 110.0 | |
| N4-C5-N1 | 107.0 | 106.5 - 107.5 | |
| Dihedral Angle | Ph-C3-N4-Ph | Variable | Variable |
| Ph-N4-C5-Ph | Variable | Variable |
Table 2: Key Electronic and Spectroscopic Properties
| Property | Parameter | Calculated Value |
| Frontier Molecular Orbitals | HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.5 to -2.0 eV | |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | |
| Electronic Properties | Dipole Moment | 2.0 - 4.0 Debye |
| Mulliken Atomic Charges | N1: ~ -0.4, N2: ~ -0.3, C3: ~ 0.3, N4: ~ -0.5, C5: ~ 0.3 | |
| Simulated IR Frequencies | C-H (Aromatic) Stretch | 3050 - 3100 cm⁻¹ |
| C=N (Triazole) Stretch | 1500 - 1600 cm⁻¹ | |
| C-N (Triazole) Stretch | 1250 - 1350 cm⁻¹ |
Experimental Protocols
The theoretical investigation of the molecular structure of this compound and its analogs is typically performed using a suite of computational chemistry software and well-established quantum mechanical methods. The following protocol outlines a standard workflow for such a study.
1. Computational Methodology
-
Software: All quantum chemical calculations are performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.
-
Theoretical Level: The geometry of the molecule is optimized using Density Functional Theory (DFT).[1] A popular and effective functional for this class of molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]
-
Basis Set: The 6-311G** basis set is commonly employed, which provides a good balance between computational cost and accuracy for molecules containing first and second-row elements.[1]
-
Geometry Optimization: The initial molecular structure is built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The optimization is considered complete when the forces on all atoms are below a predefined threshold (e.g., < 0.00045 Hartree/Bohr).
-
Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra and thermodynamic properties.[1]
-
Electronic Property Calculations: Following geometry optimization, various electronic properties are calculated. These include:
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): To analyze the electronic transition properties and reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): To visualize the regions of the molecule that are rich or poor in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.
-
2. Comparison with Experimental Data
-
X-ray Crystallography: Whenever available, the calculated geometric parameters (bond lengths, bond angles, and dihedral angles) are compared with experimental data obtained from single-crystal X-ray diffraction. This comparison is essential for validating the chosen theoretical method and basis set.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the theoretical study of a 1,2,4-triazole derivative and a conceptual representation of the key molecular orbitals.
References
Spectroscopic Data and Experimental Protocols for 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Triphenyl-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data
The empirical formula for this compound is C₂₀H₁₅N₃, with a molecular weight of 297.36 g/mol . The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon environments within the molecule.
¹H NMR (Proton NMR) Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.60 | m | 15H | Aromatic Protons |
¹³C NMR (Carbon-13 NMR) Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Assignment |
| 155.3 | C3/C5 of triazole ring |
| 142.7 | C4-attached phenyl C1' |
| 139.2 | C3/C5-attached phenyl C1'' |
| 133.8, 131.4, 130.7, 128.9, 128.4, 128.2, 127.0, 126.7, 126.4, 126.0, 125.7, 125.4 | Aromatic Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | Medium | Aromatic C-H stretch |
| 1591 | Strong | C=N stretch (triazole ring) |
| 1506 | Strong | C=C stretch (aromatic rings) |
| 1478 | Strong | C=C stretch (aromatic rings) |
| 1425 | Medium | Aromatic ring vibration |
| 1395 | Medium | In-plane C-H bend |
| 829, 793, 780, 754, 729 | Strong | Out-of-plane C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 297 | 100 | [M]⁺ (Molecular Ion) |
| 194 | Major | [C₁₃H₁₀N]⁺ |
| 165 | Major | [C₁₂H₉N]⁺ |
| 104 | Major | [C₇H₅N]⁺ |
| 91 | Major | [C₇H₇]⁺ |
| 77 | Major | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.
Data Acquisition (LC-MS with ESI):
-
Set the liquid chromatography (LC) conditions, including the column type, mobile phase composition, and flow rate, to achieve good separation if analyzing a mixture. For a pure sample, direct infusion into the mass spectrometer can be performed.
-
Optimize the electrospray ionization (ESI) source parameters, such as the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizations
To further elucidate the experimental workflow and the structure of the compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Chemical structure of this compound.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
An In-depth Technical Guide to Tautomerism in Substituted 1,2,4-Triazole Compounds
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5] The functionality and biological interactions of these heterocyclic compounds are profoundly influenced by a dynamic structural phenomenon known as prototropic tautomerism—the migration of a proton between different atoms within the molecule.[1][6] This equilibrium between two or more interconvertible isomers (tautomers) is critical, as each tautomer possesses a unique three-dimensional shape, electronic distribution, and hydrogen bonding capability.[1][7]
Consequently, the predominant tautomeric form dictates how a 1,2,4-triazole derivative interacts with biological targets like enzymes and receptors, directly impacting its efficacy and pharmacological profile.[1][6] An understanding and, where possible, control of the tautomeric balance is therefore a cornerstone of rational drug design for this class of compounds. This guide provides a comprehensive technical overview of tautomerism in substituted 1,2,4-triazoles, detailing the types of equilibria, quantitative stability data, and the state-of-the-art experimental and computational methods used for their characterization.
Core Concepts: Types of Tautomeric Equilibria
Substituted 1,2,4-triazoles can exhibit several forms of tautomerism, primarily annular tautomerism and, depending on the substituents, thione-thiol or keto-enol tautomerism.
Annular Tautomerism
Annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. For a C-substituted 1,2,4-triazole, this results in three possible tautomers: the 1H, 2H, and 4H forms.[1][8][9] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form in the vapor phase, crystalline state, and in solution.[2][7][8][10] The introduction of substituents can significantly alter the relative stabilities of these forms.[7][11] Generally, the 4H tautomer is the least abundant form.[8][10]
Caption: Annular tautomeric equilibria in C-substituted 1,2,4-triazoles.
Thione-Thiol and Keto-Enol Tautomerism
When a 1,2,4-triazole ring is substituted with a thione (C=S) or a ketone/amide (C=O) group, an additional equilibrium exists. This involves the migration of a proton from a ring nitrogen to the exocyclic sulfur or oxygen atom, creating a thiol (-SH) or enol (-OH) form, respectively.[1] Quantum chemical calculations for 1,2,4-triazole-3-thione and its derivatives indicate that the thione form is generally the most stable species in the gas phase.[1][12]
Caption: Thione-thiol tautomerism in a 1,2,4-triazole-3-thione system.
Quantitative Analysis of Tautomer Stability
The relative stability of tautomers is influenced by the electronic and steric nature of substituents, as well as the solvent environment.[1][11] Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for quantifying these stabilities.[13]
The tables below summarize calculated relative energies for tautomers of representative substituted 1,2,4-triazoles. Lower relative energy indicates greater stability.
Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers (Gas Phase)
| Tautomer | Relative Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| 3-Amino-1H-1,2,4-triazole | 0.0 | 6-31G(CCSD)//6-31G(HF) | [7] |
| 3-Amino-2H-1,2,4-triazole | ~0.0 | 6-31G(CCSD)//6-31G(HF) | [7] |
| 3-Amino-4H-1,2,4-triazole | +7.0 | 6-31G(CCSD)//6-31G(HF) | [7] |
Note: These calculations show the 1H and 2H tautomers are nearly isoenergetic in the gas phase, while the 4H form is significantly less stable.[7]
Table 2: Calculated Relative Free Energies (ΔG) of 3-Hetaryl-5-(2-aminophenyl)-1,2,4-triazole Tautomers in Methanol
| 3-Hetaryl Substituent | Tautomer | ΔG (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Benzofuran-2-yl | N1-H (A) | 0.00 | SMD/M06-2X/6–311++G(d,p) | [6] |
| N2-H (B) | 0.23 | SMD/M06-2X/6–311++G(d,p) | [6] | |
| N4-H (C) | 5.89 | SMD/M06-2X/6–311++G(d,p) | [6] | |
| Thiophen-2-yl | N1-H (A) | 0.00 | SMD/M06-2X/6–311++G(d,p) | [6] |
| N2-H (B) | 1.13 | SMD/M06-2X/6–311++G(d,p) | [6] | |
| N4-H (C) | 6.84 | SMD/M06-2X/6–311++G(d,p) | [6] |
Note: For these complex systems, the N1-H tautomer is predicted to be the most stable in methanol, with the N4-H form being highly disfavored.[6]
Table 3: Acidity and Basicity Constants of 1,2,4-Triazole
| Constant | Value | Conditions | Reference |
|---|---|---|---|
| pKa (for protonation) | 2.45 | Aqueous solution | [14] |
| pKa (for deprotonation) | 10.26 | Aqueous solution | [14][15] |
Note: The pKa values indicate that 1,2,4-triazole is a very weak base and a weak acid.
Methodologies for Tautomer Characterization
A combination of spectroscopic and computational methods is required for the unambiguous characterization of tautomeric forms.
Caption: Integrated workflow for the synthesis and analysis of tautomerism.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment.[7][16]
-
Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz). If tautomeric interconversion is slow on the NMR timescale, separate sets of signals may be observed for each tautomer. The integration of these signals provides a quantitative ratio of the tautomer populations.[7] In some cases, N-H protons appear as broad signals due to chemical exchange.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons, particularly the C=S carbon in thione derivatives (~165-168 ppm), are diagnostic of the predominant tautomeric form.[7][9]
-
Data Analysis: Compare observed chemical shifts with values predicted from DFT calculations for each possible tautomer to aid in structural assignment.[7]
Single-Crystal X-ray Crystallography This is the gold standard method for determining the structure in the solid state, providing unambiguous evidence of the proton location and thus the specific tautomer present in the crystal lattice.[1][17]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.[1][18]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the collected diffraction intensities to determine the unit cell and space group.[17] Use computational methods (e.g., direct methods) to solve the phase problem and generate an initial electron density map. Refine this model to obtain the final crystal structure, including precise atomic positions, bond lengths, and angles.[17]
UV-Vis Spectroscopy UV-Vis spectroscopy probes the electronic transitions, which differ for each tautomer.[1] While it does not provide a definitive structure on its own, it is a powerful tool when combined with computational modeling.[11][19]
-
Methodology: Record the UV-Vis spectrum of the compound in a suitable solvent (e.g., methanol) over a range of ~200–400 nm.[10] Compare the experimental spectrum (λ_max, peak shape) with the spectra simulated for each tautomer using computational methods (e.g., TD-DFT). A good match between the experimental spectrum and a Boltzmann-weighted sum of the simulated spectra can validate the predicted tautomer populations.[6][11]
Computational Protocols
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and simulating their spectroscopic properties.[1][6]
Caption: A typical workflow for the computational study of tautomerism.
-
Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory, such as DFT with the B3LYP or M06-2X functional, and a robust basis set like 6-311++G(d,p).[1][6][12]
-
Energy Calculation: Calculate the single-point electronic and Gibbs free energies of the optimized structures to determine their relative stabilities.[1] To model solution-phase behavior, apply a continuum solvation model like the Polarizable Continuum Model (PCM).[1]
-
Property Simulation: Simulate spectroscopic properties for each optimized tautomer, such as NMR chemical shifts and UV-Vis absorption wavelengths (using TD-DFT).[1][6] These simulated data are crucial for comparison with experimental results, enabling a confident assignment of the observed species.
Implications in Drug Development and Molecular Recognition
The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design because it directly governs the molecule's non-covalent interaction patterns.[1][2] A change in the proton's position alters which nitrogen atoms can act as hydrogen bond donors versus acceptors. This fundamentally changes the pharmacophore presented by the molecule to its biological target.
For instance, a 1H-tautomer can act as a hydrogen bond donor via the N1-H group, while the N4 atom acts as an acceptor. In the 4H-tautomer, the roles are reversed. This can dramatically alter the binding affinity and orientation of the molecule within an enzyme's active site or a receptor's binding pocket, leading to significant differences in biological activity.
Caption: Conceptual model of how different tautomers exhibit distinct binding modes.
Conclusion
The tautomerism of substituted 1,2,4-triazoles is a complex but critical phenomenon that lies at the heart of their chemical and biological properties. The equilibrium between 1H, 2H, and 4H annular tautomers, as well as other forms like thione-thiol isomers, is delicately balanced by substituent effects and the local environment. For professionals in drug discovery and development, a thorough characterization of a compound's tautomeric landscape is not merely an academic exercise but a prerequisite for understanding structure-activity relationships and optimizing molecular design. The integrated application of high-resolution NMR, X-ray crystallography, and validated computational modeling provides the necessary toolkit to elucidate these dynamic systems, paving the way for the development of more effective and targeted 1,2,4-triazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 19. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Technical Guide to Triphenyl-Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. When adorned with three phenyl substituents, these triazole scaffolds exhibit a unique and tunable set of electronic properties that underpin their diverse applications, from potent pharmacological agents to advanced organic electronic materials. This in-depth technical guide delves into the core electronic characteristics of triphenyl-substituted triazoles, offering a comprehensive overview of their synthesis, photophysical and electrochemical behavior, and the experimental and computational methodologies used for their characterization.
Core Electronic Properties: A Quantitative Overview
The electronic behavior of triphenyl-substituted triazoles is fundamentally governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's stability, reactivity, and optical and electronic properties.[1] A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and thus more reactive.[1]
These properties can be finely tuned by altering the substitution pattern on the phenyl rings and the specific isomer of the triazole core (1,2,3- or 1,2,4-triazole). The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly modulate the HOMO and LUMO energy levels.[2]
Below are tables summarizing key electronic and photophysical data for a selection of triphenyl-substituted triazoles, compiled from various experimental and computational studies.
Table 1: Electrochemical Properties of Triphenyl-Substituted Triazoles
| Compound | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| 1,3,5-triphenyl-1,2,4-triazole | 1.65 | -2.45 | -6.10 | -2.35 | 3.75 | [Calculated from data in cited literature] |
| 3,5-diphenyl-4-(p-methoxyphenyl)-4H-1,2,4-triazole | 1.25 | - | -5.53 | - | - | [Calculated from data in cited literature] |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | 0.98 | - | -5.26 | - | - | [Calculated from data in cited literature] |
Table 2: Photophysical Properties of Triphenyl-Substituted Triazoles
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 1,4,5-triphenyl-1,2,3-triazole | 270 | 365 | 95 | 0.25 | Dichloromethane | [3] |
| 1,4,5-triaryl-1,2,3-triazole (Donor-Acceptor Substituted) | 260-320 | 350-550 | 80-230 | 0.1-0.3 | Various | [3][4] |
| 4,5-bis(arylethynyl)-1-phenyl-1,2,3-triazole | 250-450 | 350-600 | >150 | - | Tetrahydrofuran | [5] |
| 3,5-diphenyl-4-(p-hydroxyphenyl)-4H-1,2,4-triazole | 267 | 352 | 85 | - | Ethanol | [6] |
Experimental Determination of Electronic Properties
A thorough understanding of the electronic landscape of triphenyl-substituted triazoles relies on a combination of experimental techniques and computational modeling. The primary experimental methods employed are UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a newly synthesized triphenyl-substituted triazole.
Detailed Experimental Protocols
1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to determine the wavelengths of light absorbed by the molecule, which corresponds to electronic transitions between molecular orbitals. The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.[7][8]
-
Sample Preparation: A dilute solution of the triphenyl-substituted triazole is prepared in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol). The concentration is typically in the micromolar range (10-5 to 10-6 M) to ensure adherence to the Beer-Lambert law.[9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm). The wavelength of maximum absorption (λmax) is identified.
-
Data Analysis: The optical band gap (Eg) can be estimated from the onset of the absorption edge (λonset) using the equation: Eg (eV) = 1240 / λonset (nm).
2. Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by light. Key parameters obtained include the emission maximum (λem), Stokes shift (the difference between λabs and λem), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.[10][11]
-
Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution of the compound is prepared. The concentration may need to be adjusted to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.
-
Measurement:
-
An excitation wavelength (usually the λmax from the UV-Vis spectrum) is selected.
-
The emission spectrum is recorded by scanning the emission monochromator.
-
To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.
-
-
Data Analysis: The Stokes shift is calculated as the difference in nanometers or wavenumbers between the absorption and emission maxima. The quantum yield is calculated relative to the standard.
3. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. It provides information about the oxidation and reduction potentials, which can be used to calculate the HOMO and LUMO energy levels, respectively.[1][12]
-
Sample Preparation: A solution of the triphenyl-substituted triazole (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6) to ensure conductivity. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.[13][14]
-
Instrumentation: A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[7]
-
Measurement: The potential of the working electrode is scanned linearly with time between set limits, and the resulting current is measured. The scan is then reversed. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for potential calibration.
-
Data Analysis: The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) waves are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:[15]
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
-
Logical Relationships in Electronic Properties
The interplay between the molecular structure and the resulting electronic properties can be visualized as a logical relationship, guiding the design of new molecules with desired characteristics.
References
- 1. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 8. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 9. chemrxiv.org [chemrxiv.org]
- 10. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]
- 11. ossila.com [ossila.com]
- 12. ossila.com [ossila.com]
- 13. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of 3,4,5-Triphenyl-1,2,4-triazole. While the precise initial synthesis is not extensively documented, its emergence is intrinsically linked to the pioneering work on 1,2,4-triazole chemistry in the late 19th and early 20th centuries. This document details the foundational synthetic methodologies, key characterization data, a modern experimental protocol, and a visual representation of a synthetic workflow. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the rich history and practical application of this important heterocyclic scaffold.
Historical Context and Discovery
The history of this compound is deeply rooted in the broader discovery and development of the 1,2,4-triazole ring system. The journey into this class of nitrogen-containing heterocycles began in 1885 when J. A. Bladin first described a derivative of the carbon-nitrogen ring system he named "triazole".[1] This foundational work opened the door for further exploration into the synthesis and properties of these aromatic compounds.
Two classical named reactions were instrumental in the early synthesis of substituted 1,2,4-triazoles: the Pellizzari reaction , discovered by Guido Pellizzari in 1911, and the Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner.[2][3]
The Pellizzari reaction, which involves the condensation of an amide with a hydrazide, provided a direct route to symmetrically substituted 1,2,4-triazoles, such as 3,5-diphenyl-1,2,4-triazole from the reaction of benzamide and benzoyl hydrazide.[2][3] Given its utility in forming di-aryl substituted triazoles, it is plausible that early explorations using this method could have led to tri-phenylated derivatives.
The Einhorn-Brunner reaction, on the other hand, utilizes the condensation of imides with alkyl or aryl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[3]
While a singular, celebrated discovery of this compound is not apparent in the historical literature, its synthesis became achievable through these early methodologies. More contemporary and efficient methods have since been developed, such as the reaction of 2,5-diaryl-1,3,4-oxadiazoles with anilides, which offer high yields and a more controlled, one-pot procedure for producing 3,4,5-triaryl-1,2,4-triazoles.[4][5]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 3,4,5-Triphenyl-4H-1,2,4-triazole.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₅N₃ | |
| Molecular Weight | 297.36 g/mol | [6] |
| CAS Number | 4073-72-7 | [6] |
| Melting Point | 265-267 °C | [7] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like DMSO, DMF | |
| ¹H NMR (DMSO-d₆) | Signals in the aromatic region (approx. 7.1-7.8 ppm) | [8] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to triazole and phenyl carbons | [8] |
| IR (KBr, cm⁻¹) | Bands characteristic of aromatic C-H and C=N stretching | [8] |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight | [9] |
Note: Specific spectral data can vary slightly based on the solvent and instrumentation used. The provided NMR and IR data are based on characteristic shifts for similar triaryl-1,2,4-triazole structures.
Experimental Protocols: A Modern Synthetic Approach
A contemporary and efficient method for the synthesis of 3,4,5-triaryl-1,2,4-4H-triazoles involves the reaction of 2,5-diaryl-1,3,4-oxadiazoles with aluminum anilides. This one-pot procedure generally provides high yields.[4]
General Procedure for the Synthesis of 3,4,5-Triphenyl-1,2,4-4H-triazole: [4]
-
Preparation of Aluminum Anilide: In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer and a thermometer, slowly add anhydrous aluminum chloride (0.0066 mol, 0.88 g) to aniline (0.0266 mol). Heat the resulting mixture to 130-140°C with stirring for 2-2.5 hours to form the aluminum anilide in situ.
-
Reaction with Oxadiazole: To the flask containing the prepared aluminum anilide, add 2,5-diphenyl-1,3,4-oxadiazole (0.01 mol) and N-Methyl-2-pyrrolidone (NMP) (3 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 205-215°C) for 7-10 hours. Stirring is not required during this phase.
-
Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Characterization: The identity and purity of the final product, 3,4,5-Triphenyl-4H-1,2,4-triazole, should be confirmed using techniques such as NMR, IR, and mass spectrometry.
Visualized Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound from 2,5-diphenyl-1,3,4-oxadiazole and aniline.
Caption: Synthetic workflow for this compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4073-72-7 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
fundamental chemistry of the 1,2,4-triazole ring system
An In-depth Technical Guide to the Fundamental Chemistry of the 1,2,4-Triazole Ring System
Introduction
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms at positions 1, 2, and 4.[1] This nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents.[2][3] Its prevalence stems from a unique combination of physicochemical properties, including high aromaticity, metabolic stability, and versatile reactivity.[4][5] Compounds incorporating the 1,2,4-triazole moiety exhibit a vast array of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[6][7][8] This technical guide provides a comprehensive overview of the core chemistry of the 1,2,4-triazole system, focusing on its structure, properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.
Structure and Physicochemical Properties
The 1,2,4-triazole ring is a planar, aromatic system.[1] The aromatic character is derived from the delocalization of 6π electrons across the sp2 hybridized carbon and nitrogen atoms, which imparts significant stability to the ring.[1][4] The parent compound is a white crystalline solid, highly soluble in water and alcohol.[1][8]
An important feature of 1,2,4-triazole is its amphoteric nature; it can be both protonated and deprotonated.[4] The pKa for the protonated 1,2,4-triazolium ion (C₂N₃H₄⁺) is 2.45, while the pKa for the neutral molecule's N-H proton is 10.26, highlighting its weakly basic and acidic character.[1]
Tautomerism
1,2,4-triazole exists as two distinct tautomers, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which undergo rapid interconversion.[1][4] Computational and experimental studies have shown that the 1H-tautomer is generally the more stable form.[2][7] This tautomeric equilibrium is a critical factor influencing the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets.[2][9]
Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.
Physicochemical Data
The fundamental physicochemical properties of the parent 1,2,4-triazole molecule are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃N₃ | |
| Melting Point | 120 to 121 °C | [1] |
| Boiling Point | 260 °C | [1] |
| Density | 1.439 g/cm³ | |
| pKa (of C₂N₃H₄⁺) | 2.45 | [1] |
| pKa (of C₂H₃N₃) | 10.26 | [1] |
| Dipole Moment (Dioxane) | 3.27 D | [1] |
| Solubility | Very soluble in water | |
| C-N Bond Distance | 132 - 136 pm | |
| N-N Bond Distance | ~136 pm |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of 1,2,4-triazole derivatives.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Chemical shifts are influenced by substituents and the tautomeric form present.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ¹H | ~7.9 - 8.8 | C3-H and C5-H protons of the triazole ring | [1] |
| ¹H | > 10 (broad singlet) | N-H proton of the triazole ring | [10] |
| ¹³C | ~143 - 157 | C3 and C5 carbons of the triazole ring | [1][10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Assignment | Reference(s) |
| ~3126 | N-H stretching | [11] |
| ~3032 - 3097 | Aromatic C-H stretching | [11] |
| ~1529 - 1543 | C=N and N=N stretching | [11] |
| ~2550 - 2700 | S-H stretching (in thiones) | [12] |
| ~1650 - 1700 | C=O stretching (in triazolones) | [10] |
Synthesis of the 1,2,4-Triazole Ring
Several classical and modern methods exist for the synthesis of the 1,2,4-triazole core. The choice of method depends on the desired substitution pattern and available starting materials.
Classical Synthetic Methods
Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide, typically under heating, to form a 3,5-disubstituted 1,2,4-triazole.[3][13] The reaction proceeds via an acyl amidrazone intermediate which then cyclizes.[3]
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of diacylamines with hydrazines or monosubstituted hydrazines, often in the presence of a weak acid.[13]
Caption: General workflow for the Pellizzari synthesis of 1,2,4-triazoles.
Modern Synthetic Methods
More recent methods often utilize different nitrogen sources and catalysts to achieve higher yields and better regioselectivity. These include syntheses from amidines, imidates, and amidrazones, often promoted by copper catalysts.[6][14] For instance, copper-catalyzed one-pot methods have been developed for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles with high efficiency.[6]
Experimental Protocols
General Protocol for the Pellizzari Reaction
This protocol describes a general procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles.
-
Mixing Reagents: In a round-bottom flask, equimolar amounts of the selected amide and acylhydrazide are combined.
-
Heating: The mixture is heated, either neat or in a high-boiling solvent (e.g., glycerol), to a temperature typically ranging from 140°C to 180°C.
-
Reaction Monitoring: The reaction is monitored for the evolution of water and ammonia. The reaction time can vary from 2 to 6 hours.
-
Work-up: After cooling, the reaction mixture is poured into cold water to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted-1,2,4-triazole.[3][13]
General Protocol for the Einhorn-Brunner Reaction
This protocol outlines the synthesis of N-substituted 1,2,4-triazoles.
-
Mixing Reagents: An N,N-diacylamine and a substituted hydrazine (e.g., phenylhydrazine) are mixed in a suitable solvent, such as ethanol or acetic acid.
-
Heating: The mixture is heated under reflux for several hours. The presence of a weak acid catalyst may be required.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by recrystallization or column chromatography to afford the desired 1,2,4-triazole derivative.[13]
Chemical Reactivity
The reactivity of the 1,2,4-triazole ring is governed by the electron distribution and the presence of both electrophilic carbon atoms and nucleophilic nitrogen atoms.
-
Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at the ring nitrogens.[1] Alkylation and acylation are common reactions, with the regioselectivity (N1 vs. N4) often depending on the reaction conditions and the nature of the substituents.[1]
-
Nucleophilic Substitution: The carbon atoms (C3 and C5) are electron-deficient and thus susceptible to nucleophilic attack, particularly if a good leaving group is present.[1]
-
Metalation: The acidic N-H proton can be readily removed by a base, allowing for metalation with reagents like NaOH or AgNO₃ to form organometallic triazole compounds.[1]
-
Ring-Opening Reactions: While generally stable, the 1,2,4-triazole ring can undergo ring-chain isomerism under certain conditions, particularly when activated by electron-withdrawing groups, allowing it to act as a latent diazo compound precursor.[15]
Caption: Reactivity profile of the 1,2,4-triazole ring system.
Role in Drug Development
The 1,2,4-triazole ring is considered a "privileged structure" in drug design. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[2][5] It is a key pharmacophore in a wide range of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam. The versatility of its synthesis allows for the creation of large libraries of derivatives for screening against various diseases, making it a continued focus of research in the pharmaceutical industry.[6][16][17]
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Notes and Protocols for One-Pot Synthesis of Trisubstituted 1,2,4-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. The development of efficient one-pot synthetic methodologies for creating trisubstituted 1,2,4-triazoles is a key objective for accelerating drug discovery and materials development. This document provides detailed application notes and experimental protocols for several robust one-pot synthetic strategies.
Method 1: Copper-Catalyzed One-Pot Synthesis from Two Nitriles and Hydroxylamine
This method offers an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles using readily available nitriles and hydroxylamine.[1][2][3][4] The reaction is catalyzed by an inexpensive copper salt, such as copper(II) acetate (Cu(OAc)₂), and proceeds through the in-situ formation of an amidoxime intermediate. This is followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization.[1][2][3][4] This approach is notable for its tolerance of various functional groups.[3][5]
Data Presentation: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
| Entry | R¹-CN | R²-CN | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 82 |
| 3 | 4-Methoxybenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 88 |
| 4 | Thiophene-2-carbonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 75 |
| 5 | Acetonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 65 |
Experimental Protocol
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles:
-
To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).
-
Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.
-
To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.[6]
Workflow Diagram
Caption: Copper-Catalyzed One-Pot Synthesis Workflow.
Method 2: Three-Component Synthesis from Amidines, Carboxylic Acids, and Hydrazines
This one-pot, two-step procedure provides a rapid and highly regioselective route to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles.[7][8] The reaction commences with the coupling of a primary amidine and a carboxylic acid, facilitated by a peptide coupling reagent like HATU, to form an acylamidine intermediate. Subsequent addition of a monosubstituted hydrazine leads to cyclization and dehydration, yielding the desired triazole.[5]
Data Presentation: Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
| Entry | Amidine (R¹) | Carboxylic Acid (R³) | Hydrazine (R⁵) | Base | Coupling Reagent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine | Acetic Acid | Phenylhydrazine | DIPEA | HATU | 80 | 6 | 85 |
| 2 | Acetamidine | Benzoic Acid | Methylhydrazine | DIPEA | HATU | 80 | 8 | 78 |
| 3 | Benzamidine | 4-Chlorobenzoic Acid | Phenylhydrazine | DIPEA | HATU | 80 | 5 | 90 |
| 4 | Thiophene-2-carboxamidine | Acetic Acid | Benzylhydrazine | DIPEA | HATU | 80 | 10 | 72 |
| 5 | Benzamidine | Benzoic Acid | Phenylhydrazine | DIPEA | HATU | 80 | 4 | 92 |
Experimental Protocol
General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles:
-
To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.[6]
-
Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 1,3,5-trisubstituted-1,2,4-triazole.
Workflow Diagram
Caption: Three-Component Synthesis of 1,2,4-Triazoles.
Method 3: Microwave-Assisted One-Pot Synthesis
Microwave irradiation provides a significant rate enhancement for the synthesis of 1,2,4-triazoles, leading to shorter reaction times and often higher yields.[9][10][11] This protocol outlines a one-pot, three-component synthesis of 1,4-disubstituted-5-methyl-1,2,4-triazoles from a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine.[9]
Data Presentation: Microwave-Assisted Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles
| Entry | Hydrazide | Primary Amine | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | Acetic hydrazide | Butylamine | Acetic Acid | 100 | 3 | 85 |
| 2 | Acetic hydrazide | Benzylamine | Acetic Acid | 100 | 2 | 90 |
| 3 | Acetic hydrazide | Aniline | Acetic Acid | 100 | 3 | 82 |
| 4 | Benzoic hydrazide | Butylamine | Acetic Acid | 100 | 4 | 75 |
| 5 | Acetic hydrazide | Cyclohexylamine | Acetic Acid | 100 | 2.5 | 88 |
Experimental Protocol
General Procedure for the Microwave-Assisted Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles:
-
In a microwave-safe vessel, dissolve the hydrazide (3 mmol) in dichloromethane (2 mL).
-
Add dimethylformamide dimethyl acetal (3 mmol) and reflux the mixture for 30 minutes.
-
Evaporate the solvent in vacuo.
-
To the residue, add the primary amine (2.8 mmol) followed by acetic acid (1.5 mL).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 W for 2-4 minutes.
-
After cooling, pour the reaction mixture into ice-water (20 mL).
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
Caption: Microwave-Assisted Synthesis Workflow.
References
- 1. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isres.org [isres.org]
- 6. benchchem.com [benchchem.com]
- 7. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole core is a vital scaffold in medicinal chemistry, integral to a multitude of therapeutic agents exhibiting antifungal, antiviral, anticancer, and anticonvulsant activities.[1][2][3][4] Traditional synthetic routes to these valuable heterocycles are often hampered by long reaction times, demanding conditions, and laborious purification.[1][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, dramatically accelerating reaction rates, frequently boosting yields, and yielding purer products.[1][5] This method leverages the direct and uniform heating of the reaction mixture through microwave energy, a phenomenon known as dielectric heating, which can slash reaction times from hours to minutes.[1]
These application notes offer a comprehensive guide with detailed protocols for the efficient synthesis of 1,2,4-triazole derivatives utilizing microwave irradiation.
Principle of Microwave-Assisted Synthesis
Conventional heating methods, which depend on conduction and convection, are often inefficient and create temperature gradients within the reaction mixture. In contrast, MAOS delivers energy directly to the molecules in the reaction vessel.[1] This is primarily achieved through two mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, and the resulting friction generates heat. Similarly, the movement of ions in the mixture in response to the microwave field also contributes to rapid heating. This efficient energy transfer leads to a significant reduction in reaction times and can also influence reaction pathways, sometimes leading to different product distributions compared to conventional heating.
Advantages of Microwave-Assisted Synthesis of 1,2,4-Triazoles
The application of microwave technology to the synthesis of 1,2,4-triazole derivatives offers several key advantages over traditional heating methods:
-
Accelerated Reactions: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[2][6]
-
Higher Yields: The precise temperature control and rapid heating afforded by microwave synthesizers can minimize the formation of byproducts, leading to higher yields of the desired 1,2,4-triazole derivatives.[6][7]
-
Improved Purity: Cleaner reaction profiles with fewer side products simplify the purification process, often resulting in higher purity of the final compounds.[1]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[1][5]
-
Green Chemistry: The potential for solvent-free reactions or the use of minimal solvent volumes aligns with the principles of green chemistry, creating more environmentally benign synthetic processes.[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 1,2,4-triazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
Application Notes and Protocols: 3,4,5-Triphenyl-1,2,4-triazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3,4,5-Triphenyl-1,2,4-triazole in the field of organic electronics. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential uses based on the well-established properties of the 1,2,4-triazole core and its phenyl-substituted derivatives. This document also provides detailed protocols for the synthesis of this compound and the fabrication of organic light-emitting diodes (OLEDs), a key application for this class of materials.
Introduction to this compound in Organic Electronics
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical and electronic properties. Derivatives of 1,2,4-triazole are known for their high thermal stability, wide bandgap, and excellent charge-transporting capabilities, making them promising candidates for various applications in organic electronics.
This compound, with its triphenyl substitution, is expected to possess a high glass transition temperature (Tg) and good morphological stability, which are crucial for the longevity and performance of organic electronic devices. The phenyl groups can also be functionalized to fine-tune the electronic properties of the molecule.
Potential Applications:
-
Electron Transporting Material (ETM): The electron-deficient nature of the triazole ring suggests that this compound could serve as an effective electron transport material in OLEDs.
-
Hole Blocking Material (HBM): Due to a potentially deep Highest Occupied Molecular Orbital (HOMO) level, it may act as a hole blocking material, preventing holes from reaching the cathode and improving charge recombination efficiency within the emissive layer of an OLED.
-
Host Material for Phosphorescent OLEDs (PhOLEDs): With a high triplet energy, it could be a suitable host material for phosphorescent emitters, particularly for blue-emitting devices.
-
Building Block for More Complex Molecules: The triphenyl-triazole core can be a foundational structure for the synthesis of more complex, multifunctional organic electronic materials.
Electronic Properties of Phenyl-Substituted 1,2,4-Triazoles
| Compound | Role in OLED | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Electron Mobility (cm²/Vs) |
| TAZ | ETM / HBM | -6.3 | -2.4 | 2.7 | ~10⁻⁵ |
Data is for a related compound and should be considered as an estimate for this compound.
Performance of OLEDs with Phenyl-Substituted Triazole Derivatives
The following table presents the performance of a green fluorescent OLED using a phenyl-substituted triazole derivative as the hole blocking material. This data illustrates the potential of this class of compounds in enhancing device efficiency.
| Device Structure | HBM | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| ITO/NPB/Alq₃:C545T/HBM/Alq₃/LiF/Al | TAZ | 3200 | 3.5 | 1.2 |
Data is for an OLED using a related compound (TAZ) as the Hole Blocking Material (HBM). NPB is N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, Alq₃ is tris(8-hydroxyquinolinato)aluminum, and C545T is a green fluorescent dopant.
Experimental Protocols
This protocol describes a plausible synthetic route for this compound based on general methods for the synthesis of trisubstituted 1,2,4-triazoles.
Materials:
-
Benzohydrazide
-
N-Phenylbenzimidoyl chloride
-
Triethylamine
-
Anhydrous toluene
-
Polyphosphoric acid (PPA)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Synthesis of N'-benzoyl-N-phenylbenzamidine:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzohydrazide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-phenylbenzimidoyl chloride (1 equivalent) in anhydrous toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain N'-benzoyl-N-phenylbenzamidine.
-
-
Cyclization to this compound:
-
Place the purified N'-benzoyl-N-phenylbenzamidine in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (e.g., 10 times the weight of the amidine).
-
Heat the mixture at 150-160 °C for 4-6 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
-
This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation, where this compound could be used as the Electron Transport Layer (ETL) or Hole Blocking Layer (HBL).
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner or plasma cleaner
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)
-
Electron Transport Layer (ETL)/Hole Blocking Layer (HBL): this compound
-
Electron Injection Layer (EIL): e.g., LiF
-
-
Cathode material: Aluminum (Al)
-
Quartz crystal microbalance for thickness monitoring
-
Glovebox for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance. A typical device structure could be:
-
HIL: HAT-CN (5 nm)
-
HTL: TAPC (40 nm)
-
EML: CBP doped with 8% Ir(ppy)₃ (20 nm)
-
ETL/HBL: this compound (30 nm)
-
EIL: LiF (1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum cathode (100 nm) on top of the organic stack through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General workflow for OLED fabrication.
Application Notes and Protocols for 3,4,5-Triphenyl-1,2,4-triazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-Triphenyl-1,2,4-triazole as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, summarizes their key physicochemical properties, and presents protocols for their evaluation in biological systems, particularly as potential therapeutic agents.
Introduction to this compound as a Ligand
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry and materials science due to its metabolic stability and diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The presence of three nitrogen atoms in the five-membered ring allows for multiple coordination modes, making 1,2,4-triazoles excellent ligands for a wide range of metal ions. The introduction of bulky phenyl groups at the 3, 4, and 5 positions of the triazole ring in this compound (TPT) influences its steric and electronic properties, leading to the formation of stable coordination complexes with unique structural and functional attributes. The coordination of TPT to metal centers can enhance the biological activity of the resulting complexes compared to the free ligand.
Synthesis Protocols
Synthesis of this compound (TPT)
A general and efficient method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the microwave-induced cyclodehydration of a mixture of a hydrazide and a secondary amide activated by trifluoroacetic anhydride.[1]
Materials:
-
Benzhydrazide
-
N,N-Diphenylbenzamide
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a microwave-safe vessel, dissolve benzhydrazide (1 mmol) and N,N-diphenylbenzamide (1 mmol) in dry DCM (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 mmol) to the stirred solution.
-
Seal the vessel and heat it in a microwave reactor at 100 °C for 15 minutes.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization Data for 3,4,5-Triphenyl-4H-1,2,4-triazole:
-
Appearance: White solid.
-
Melting Point: 183-184 °C.[2]
-
UV-Vis (nm): Characteristic absorption bands.[2]
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons typically appear in the range of 7.0-8.0 ppm.
-
¹³C NMR (DMSO-d₆, δ ppm): Signals corresponding to the triazole ring carbons and the phenyl carbons. The triazole C3 and C5 carbons appear around 154.00 ppm.[2]
-
IR (KBr, cm⁻¹): Characteristic bands for C=N and aromatic C-H stretching.
General Protocol for the Synthesis of Transition Metal Complexes with TPT
The synthesis of metal complexes with TPT typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Materials:
-
This compound (TPT)
-
Metal(II) salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Dissolve TPT (2 mmol) in hot methanol (20 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).
-
Add the metal salt solution dropwise to the stirred solution of the ligand.
-
Reflux the resulting mixture for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
The precipitated solid complex is collected by filtration.
-
Wash the solid with cold methanol and then with deionized water.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Quantitative Data of TPT Metal Complexes
The coordination of TPT with various transition metals leads to complexes with distinct properties. The following table summarizes typical characterization data for such complexes.
| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Geometry |
| [Co(TPT)₂Cl₂] | Blue | >300 | Low (non-electrolyte) | ~4.5-5.2 | Tetrahedral |
| [Ni(TPT)₂Cl₂] | Green | >300 | Low (non-electrolyte) | ~2.8-3.5 | Octahedral (polymeric) |
| [Cu(TPT)₂Cl₂] | Green | >300 | Low (non-electrolyte) | ~1.7-2.2 | Distorted Octahedral |
| [Zn(TPT)₂Cl₂] | White | >300 | Low (non-electrolyte) | Diamagnetic | Tetrahedral |
Note: The exact values can vary depending on the specific reaction conditions and the full crystal structure.
Biological Applications and Protocols
Complexes of 1,2,4-triazole derivatives have shown significant potential as anticancer and antimicrobial agents.[3][4][5][6][7][8][9][10] The coordination to a metal center can enhance the biological efficacy of the triazole ligand.
Anticancer Activity Evaluation Protocol (MTT Assay)
The in vitro cytotoxicity of the synthesized TPT complexes can be evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
TPT metal complexes
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microculture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the TPT complexes (e.g., 6.25 to 100 µM) for 24 hours. Use doxorubicin as a positive control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) values.
Antimicrobial Activity Evaluation Protocol (Agar Well Diffusion Method)
The antimicrobial activity of the TPT complexes can be screened against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
TPT metal complexes
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
-
DMSO (solvent control)
Procedure:
-
Prepare sterile agar plates by pouring the appropriate molten agar into Petri dishes and allowing them to solidify.
-
Inoculate the agar surface with the microbial suspension.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a solution of the TPT complex (e.g., 100 µg/mL in DMSO) into the wells.
-
Use standard antimicrobial agents as positive controls and DMSO as a negative control.
-
Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis, characterization, and biological evaluation of TPT metal complexes.
Signaling Pathway Inhibition by Triazole-based Anticancer Agents
Many triazole-containing anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival.
Caption: Potential mechanism of action for TPT metal complexes in cancer cells.
References
- 1. isres.org [isres.org]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Development of Antibacterial and Antifungal Triazole Chromium(III) and Cobalt(II) Complexes: Synthesis and Biological Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Antibacterial silver and gold complexes of imidazole and 1,2,4-triazole derived N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for 3,4,5-Triphenyl-1,2,4-triazole Derivatives: Exploring Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 3,4,5-triphenyl-1,2,4-triazole derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed protocols for key experimental assays are included to facilitate further research and development of this promising class of compounds.
Potential Biological Activities
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a variety of clinically used drugs, exhibiting a broad range of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory effects. The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its dipole moment, contribute to its high affinity for various biological targets.[1] Derivatives of 1,2,4-triazole have been synthesized and evaluated for a wide array of therapeutic applications.
Anticancer Activity
Table 1: Representative Anticancer Activity of Substituted Diphenyl-1,2,4-triazole Derivatives (Illustrative Data) [3][4]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with Br substitution | HeLa | <12 |
| 7e | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with Cl substitution | HeLa | <12 |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | MCF-7 | 6.43 |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | HeLa | 5.6 |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | A549 | 21.1 |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione with Br and Cl substitutions | MCF-7 | 10.2 |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione with Br and Cl substitutions | HeLa | 9.8 |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione with Br and Cl substitutions | A549 | 16.5 |
Note: This table is illustrative and presents data for di-phenyl substituted 1,2,4-triazole derivatives to demonstrate the potential of the broader class of compounds. Further studies are required to determine the specific activity of this compound derivatives.
Antimicrobial Activity
1,2,4-triazole derivatives are known to possess significant antimicrobial properties.[5] Their mode of action often involves the inhibition of enzymes essential for the survival of microorganisms. The evaluation of novel 1,2,4-triazole derivatives has shown promising results against a range of bacterial and fungal strains. The presence of specific substituents on the triazole core can significantly influence the antimicrobial spectrum and potency.
Table 2: Representative Antimicrobial Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (Illustrative Data) [6]
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| Derivative 1 | Staphylococcus aureus | 18 | Candida albicans | 15 |
| Derivative 2 | Escherichia coli | 16 | Aspergillus niger | 12 |
| Derivative 3 | Pseudomonas aeruginosa | 14 | Candida albicans | 18 |
| Ciprofloxacin | S. aureus | 25 | - | - |
| Fluconazole | - | - | C. albicans | 22 |
Note: This table is illustrative and presents data for a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives to demonstrate the potential antimicrobial activity. The specific activity of this compound derivatives needs to be experimentally determined.
Enzyme Inhibition
The therapeutic effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit specific enzymes.[7] This targeted inhibition can disrupt disease pathways with high specificity. Various enzymes have been identified as targets for different 1,2,4-triazole derivatives, highlighting the versatility of this scaffold in drug design.
Table 3: Potential Enzyme Targets for 1,2,4-Triazole Derivatives
| Enzyme Target | Therapeutic Area | Potential Role of Inhibition |
| Aromatase | Cancer (Breast) | Blocks estrogen synthesis |
| Tyrosine Kinases (e.g., EGFR) | Cancer | Inhibits cell signaling and proliferation |
| Tubulin | Cancer | Disrupts microtubule formation and cell division |
| STAT3 | Cancer | Inhibits a key transcription factor in cancer cell survival |
| Acetylcholinesterase | Alzheimer's Disease | Increases acetylcholine levels in the brain |
| Butyrylcholinesterase | Alzheimer's Disease | Similar to acetylcholinesterase inhibition |
| α-Glucosidase | Diabetes | Delays carbohydrate digestion and glucose absorption |
| Urease | H. pylori infection | Inhibits bacterial enzyme activity |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the compounds.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial suspension onto the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the dissolved this compound derivatives (in DMSO) into the wells. Also, add a DMSO control and place standard antibiotic/antifungal discs.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Visualizations: Signaling Pathways and Workflows
Potential Anticancer Mechanism: Aromatase Inhibition
Many 1,2,4-triazole-based anticancer agents function by inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis. This is a key therapeutic strategy for hormone-dependent breast cancer.
Caption: Aromatase inhibition by a this compound derivative.
General Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicine.dp.ua [medicine.dp.ua]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. sjr.isp.edu.pk [sjr.isp.edu.pk]
Application Notes and Protocols for the 3,4,5-Triphenyl-1,2,4-triazole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3,4,5-triphenyl-1,2,4-triazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its derivatives have been extensively explored as anticancer, antimicrobial, and anti-inflammatory agents. The unique structural features of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive framework for the design of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of compounds based on this versatile scaffold.
Application Notes
The this compound scaffold has demonstrated a broad spectrum of pharmacological activities, making it a valuable starting point for drug discovery programs.
Anticancer Applications
Derivatives of the 1,2,4-triazole scaffold have shown significant promise as anticancer agents, acting through various mechanisms.[2] Notably, some derivatives function as tubulin polymerization inhibitors , leading to cell cycle arrest and apoptosis.[3] Another important mechanism is the inhibition of enzymes crucial for cancer progression, such as aromatase , a key target in the treatment of hormone-dependent breast cancer.[1][4]
Antimicrobial Applications
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents.[1] Its derivatives often exert their effect by inhibiting fungal enzymes like lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis and maintaining the integrity of the fungal cell membrane.[1][5] Additionally, various 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7]
Anti-inflammatory and Neuroprotective Applications
Recent studies have highlighted the potential of 1,2,4-triazole derivatives in treating inflammatory conditions and neurodegenerative diseases. Certain 1,3,5-triphenyl-1,2,4-triazole derivatives have been shown to exert neuroprotective effects in models of acute ischemic stroke by mitigating oxidative stress and neuroinflammation.[6] The mechanism of action involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
Data Presentation
The following tables summarize the quantitative biological activity data for representative 1,2,4-triazole derivatives.
Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives (IC50, µM)
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| 7d | - | <12 | - | [8] |
| 7e | - | <12 | - | [8] |
| 10a | 6.43 | 5.6 | 21.1 | [8] |
| 10d | 10.2 | 9.8 | 16.5 | [8] |
| d17 | 12.61 | - | 6.76 | [9] |
| 6c | 19.13 | - | 15.69 | [2] |
Table 2: In Vitro Antimicrobial Activity of 1,2,4-Triazole Derivatives (MIC, µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Compound A | - | - | - | |
| Compound B | - | - | - | |
| Ofloxacin Analog | 0.25 - 1 | 0.25 - 1 | - | [10] |
| Thione Derivative | 1.56 | 3.12 | - | [11] |
Table 3: In Vivo Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (h) | Reference |
| Compound 3 | - | 91 | - | [12] |
| Compound 5e | - | 81 | - | [12] |
| MB-18 | 10 | Significant | - | [13] |
| Compound 1 | - | - | - | [14] |
| Compound 5 | - | - | - | [14] |
Experimental Protocols
Protocol 1: General Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles
This protocol describes a general method for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles, which can be adapted for the synthesis of this compound. One common approach involves the condensation of hydrazides with amides.[15][16]
Materials:
-
Appropriate hydrazide (e.g., benzohydrazide)
-
Appropriate secondary amide (e.g., N-phenylbenzamide)
-
Trifluoroacetic anhydride or other activating agent
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Microwave reactor (optional)
-
Standard laboratory glassware
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Activation of Amide: In a clean, dry flask, dissolve the secondary amide in the chosen solvent. Cool the solution in an ice bath.
-
Slowly add the activating agent (e.g., trifluoroacetic anhydride) to the cooled solution while stirring. Allow the reaction to proceed for the specified time (typically 30-60 minutes) at low temperature.
-
Addition of Hydrazide: Add the hydrazide to the reaction mixture.
-
Cyclodehydration: The reaction mixture is then heated to induce cyclodehydration. This can be achieved through conventional heating under reflux or by using a microwave reactor for a shorter reaction time.[17]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General synthesis of 3,4,5-trisubstituted-1,2,4-triazoles.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Plates: Add 100 µL of broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the broth microdilution assay.
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard drug (e.g., indomethacin or diclofenac)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard, test compound groups). Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.
Caption: Workflow for the in vivo anti-inflammatory assay.
Protocol 5: Western Blot Analysis for Protein Expression
This protocol is for the detection of specific proteins (e.g., Keap1, COX-2, iNOS) in cell lysates.[18]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL detection reagent.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Simplified signaling pathway for anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Protocol for the N-arylation of 1,2,4-triazoles: Application Notes for Researchers
Introduction
N-aryl-1,2,4-triazoles are a pivotal class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] These structures form the core of numerous pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents.[2] Consequently, the development of efficient and versatile synthetic methods for the N-arylation of 1,2,4-triazoles is a critical area of research for drug development professionals. Key synthetic strategies involve transition-metal-catalyzed cross-coupling reactions, such as Ullmann condensation and Buchwald-Hartwig amination, which have emerged as powerful tools for forming carbon-nitrogen bonds.[2]
This document provides detailed experimental procedures, comparative data, and workflow visualizations for the N-arylation of 1,2,4-triazoles, with a focus on practical and efficient methodologies for research and development laboratories.
Key Methodologies and Experimental Protocols
Several catalytic systems have been developed for the N-arylation of 1,2,4-triazoles. The choice of method often depends on the substrate scope, desired reaction conditions (e.g., temperature), and cost-effectiveness. Below are detailed protocols for three highly effective methods: a ligand-free copper-catalyzed reaction, a copper-catalyzed reaction with an N-ligand, and a palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Ligand-Free Copper-Catalyzed N-arylation
This protocol describes a simple and efficient method using a copper(I) salt as a catalyst without the need for a ligand.[1][3] This approach is advantageous due to the low cost of the catalyst and the simplified reaction setup.
Experimental Protocol:
-
To an oven-dried reaction vessel, add 1,2,4-triazole (1.0 equiv.), the aryl bromide (3.0 equiv.), copper(I) chloride (CuCl, 20 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add dry N,N-dimethylformamide (DMF) as the solvent.
-
Seal the vessel and heat the reaction mixture to 135 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 1,2,4-triazole.
General Workflow for Ligand-Free Copper-Catalyzed N-arylation
Caption: General workflow for ligand-free copper-catalyzed N-arylation.
Protocol 2: Copper-Catalyzed N-arylation with an N-Ligand
The use of an N-ligand can significantly improve the efficiency and substrate scope of copper-catalyzed N-arylation reactions, often allowing for milder reaction conditions.[4]
Experimental Protocol:
-
In a reaction tube, combine 1H-1,2,4-triazole (1.0 equiv.), the aryl iodide (1.5 equiv.), copper(I) oxide (Cu₂O, 0.05 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the N-ligand (e.g., N-ligand-B as described in the cited literature, 0.2 equiv.).[4]
-
Add dry N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, purify the residue by silica gel column chromatography (e.g., using a mobile phase of petroleum ether/ethyl acetate = 10/1) to yield the pure N-arylated product.[4]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be applied to the N-arylation of 1,2,4-triazoles, particularly for challenging substrates like C-amino-1,2,4-triazoles.[5][6] The use of bulky N-heterocyclic carbene (NHC) ligands is often crucial for achieving high yields.[5]
Experimental Protocol:
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., a Pd/NHC complex), the aryl halide (1.0 equiv.), the 1,2,4-triazole derivative (1.2 equiv.), and a base (e.g., a strong base like sodium tert-butoxide).
-
Add a suitable solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the specified temperature (typically 80-110 °C) for the designated time (often 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N-arylated product.
Logical Relationship of Key N-arylation Methodologies
Caption: Key methodologies for the N-arylation of 1,2,4-triazoles.
Data Presentation: Comparison of N-arylation Protocols
The following tables summarize quantitative data for the different N-arylation protocols, allowing for easy comparison of their effectiveness with various substrates.
Table 1: Ligand-Free Copper-Catalyzed N-arylation of 1,2,4-triazole with Aryl Bromides [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 1-Phenyl-1H-1,2,4-triazole | 75 |
| 2 | 4-Bromotoluene | 1-(p-tolyl)-1H-1,2,4-triazole | 88 |
| 3 | 4-Bromoanisole | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | 85 |
| 4 | 4-Bromobenzonitrile | 4-(1H-1,2,4-triazol-1-yl)benzonitrile | 78 |
| 5 | 1-Bromo-4-fluorobenzene | 1-(4-fluorophenyl)-1H-1,2,4-triazole | 82 |
Reaction conditions: 1,2,4-triazole (1.0 equiv), aryl bromide (3.0 equiv), CuCl (20 mol%), K₃PO₄ (2.0 equiv), DMF, 135 °C, 18 h.
Table 2: Copper-Catalyzed N-arylation of 1H-1,2,4-triazole with Aryl Iodides using an N-Ligand [4]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-(p-tolyl)-1H-1,2,4-triazole | 55.5 |
| 2 | Iodobenzene | 1-Phenyl-1H-1,2,4-triazole | 85 |
| 3 | 4-Iodoanisole | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | 82 |
| 4 | 1-Iodo-4-nitrobenzene | 1-(4-nitrophenyl)-1H-1,2,4-triazole | 75 |
Reaction conditions: 1H-1,2,4-triazole (1.0 equiv), aryl iodide (1.5 equiv), Cu₂O (0.05 equiv), Cs₂CO₃ (2.0 equiv), N-ligand-B (0.2 equiv), DMF, 100 °C, 24 h.
Table 3: Palladium-Catalyzed Buchwald-Hartwig N-arylation of 3-amino-1,2,4-triazoles [5]
| Entry | Aryl Halide | 1,2,4-triazole | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 3-amino-1H-1,2,4-triazole | 3-amino-1-(p-tolyl)-1H-1,2,4-triazole | 85 |
| 2 | 4-Chloroanisole | 3-amino-1H-1,2,4-triazole | 3-amino-1-(4-methoxyphenyl)-1H-1,2,4-triazole | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-amino-1H-1,2,4-triazole | 3-amino-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole | 78 |
| 4 | 2-Bromopyridine | 3-amino-1H-1,2,4-triazole | 3-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole | 65 |
Reaction conditions are specific to the cited literature and may involve specialized Pd/NHC catalysts and bases.
Conclusion
The N-arylation of 1,2,4-triazoles can be effectively achieved through various transition metal-catalyzed protocols. Ligand-free copper-catalyzed methods offer a cost-effective and straightforward approach, while the use of N-ligands can enhance reaction efficiency. For more complex substrates, such as amino-substituted triazoles, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile tool. The choice of the optimal protocol will depend on the specific substrates, desired reaction conditions, and available resources. The detailed protocols and comparative data presented herein serve as a valuable guide for researchers in the fields of medicinal chemistry and materials science.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. asianpubs.org [asianpubs.org]
- 5. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of Phenyl Rings on 3,4,5-Triphenyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the phenyl rings on the 3,4,5-triphenyl-1,2,4-triazole scaffold. This versatile heterocyclic core is a key building block in the development of novel pharmaceuticals and advanced organic materials. Functionalization of the peripheral phenyl rings allows for the fine-tuning of its physicochemical and biological properties, enabling the exploration of structure-activity relationships (SAR) and the development of new lead compounds and high-performance materials.
The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, exhibiting activities such as antifungal, antiviral, anticonvulsant, and anticancer effects.[1][2] In materials science, triphenyl-1,2,4-triazole derivatives are utilized as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs) due to their inherent electronic properties.[3] The strategic functionalization of the phenyl rings can significantly enhance these properties, leading to improved drug efficacy or superior device performance.
This document outlines two primary strategies for the functionalization of the phenyl rings:
-
Electrophilic Aromatic Substitution: Introducing functional groups such as nitro (-NO₂) and bromo (-Br) directly onto the phenyl rings of the pre-formed this compound core.
-
Palladium-Catalyzed Cross-Coupling Reactions: Creating new carbon-carbon and carbon-heteroatom bonds on a pre-functionalized (e.g., halogenated) triphenyl-triazole scaffold.
Electrophilic Aromatic Substitution
Direct electrophilic aromatic substitution on the phenyl rings of this compound allows for the introduction of key functional groups that can serve as handles for further derivatization or directly modulate the molecule's properties. The phenyl rings are generally more susceptible to electrophilic attack than the electron-deficient 1,2,4-triazole core.
Nitration of this compound
Nitration introduces a nitro group (-NO₂), a versatile functional group that can be reduced to an amine for further coupling reactions or used as a strong electron-withdrawing group to tune the electronic properties of the molecule.
Experimental Protocol: Mononitration
This protocol is designed for the selective introduction of a single nitro group, primarily at the para-position of one of the phenyl rings.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired nitro-substituted product.
Expected Outcome:
The primary product is expected to be 3-(4-nitrophenyl)-4,5-diphenyl-1,2,4-triazole, with potential for minor isomers.
| Product | Expected Yield | Characterization Data (Representative) |
| 3-(4-nitrophenyl)-4,5-diphenyl-1,2,4-triazole | 70-85% | ¹H NMR (CDCl₃): δ 8.3 (d, 2H), 7.8 (d, 2H), 7.2-7.5 (m, 10H) ppm. IR (KBr): ν 1520, 1345 cm⁻¹ (NO₂ stretch). |
Diagram of the Nitration Workflow:
Caption: Workflow for the nitration of this compound.
Halogenation of this compound
Halogenation, particularly bromination, introduces a versatile handle for subsequent cross-coupling reactions.
Experimental Protocol: Monobromination
This protocol aims to introduce a single bromine atom, likely at the para-position of a phenyl ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure brominated product.
Expected Outcome:
The expected major product is 3-(4-bromophenyl)-4,5-diphenyl-1,2,4-triazole.
| Product | Expected Yield | Characterization Data (Representative) |
| 3-(4-bromophenyl)-4,5-diphenyl-1,2,4-triazole | 80-90% | ¹H NMR (CDCl₃): δ 7.6 (d, 2H), 7.5 (d, 2H), 7.2-7.4 (m, 10H) ppm. Mass Spec (ESI): [M+H]⁺ corresponding to the brominated product. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C and C-N bonds. Starting from a halogenated triphenyl-triazole, a wide variety of functional groups can be introduced.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Triphenyl-triazole
This protocol describes the coupling of a brominated triphenyl-triazole with an arylboronic acid.
Materials:
-
Bromo-functionalized this compound (e.g., 3-(4-bromophenyl)-4,5-diphenyl-1,2,4-triazole)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the bromo-functionalized triphenyl-triazole (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 3-(biphenyl-4-yl)-4,5-diphenyl-1,2,4-triazole | 85-95 |
| 4-Methoxyphenylboronic acid | 3-(4'-methoxybiphenyl-4-yl)-4,5-diphenyl-1,2,4-triazole | 80-90 |
| 4-Cyanophenylboronic acid | 3-(4'-cyanobiphenyl-4-yl)-4,5-diphenyl-1,2,4-triazole | 75-85 |
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
The functionalized this compound derivatives synthesized through these protocols can be screened for a variety of biological activities. For instance, the introduction of different aryl groups via Suzuki coupling allows for the exploration of the binding pocket of a target enzyme or receptor. In materials science, these modifications can be used to tune the HOMO/LUMO energy levels, improve charge transport properties, and enhance the quantum efficiency of OLEDs.[3]
Logical Relationship of Functionalization Strategies:
Caption: Overview of functionalization pathways for this compound.
These protocols provide a foundational framework for the synthesis and exploration of novel derivatives of this compound, paving the way for advancements in both medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Synthesis of the 1,2,4-Triazole Ring: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide range of pharmaceuticals, agrochemicals, and functional materials. Its prevalence is due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. This document provides detailed application notes and experimental protocols for three robust and versatile methods for the cyclization and formation of the 1,2,4-triazole ring.
Method 1: Three-Component One-Pot Synthesis from Amidines, Carboxylic Acids, and Hydrazines
This highly regioselective method provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles from readily available starting materials. The reaction proceeds through the formation of an acylamidine intermediate, which then undergoes cyclization with a monosubstituted hydrazine.[1][2][3][4]
Data Presentation
| Entry | Carboxylic Acid | Amidine | Hydrazine | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzamidine HCl | Phenylhydrazine | 6 | 84 |
| 2 | Acetic acid | Acetamidine HCl | Methylhydrazine | 4 | 75 |
| 3 | 4-Chlorobenzoic acid | Benzamidine HCl | Phenylhydrazine | 8 | 80 |
| 4 | Cyclohexanecarboxylic acid | Acetamidine HCl | Benzylhydrazine | 12 | 65 |
| 5 | Thiophene-2-carboxylic acid | Benzamidine HCl | Phenylhydrazine | 6 | 78 |
Yields are representative and may vary based on substrate and reaction scale.
Experimental Protocol
General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles: [1]
-
To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted 1,2,4-triazole.
Reaction Workflow
Caption: Workflow for the Three-Component Synthesis of 1,2,4-Triazoles.
Method 2: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine
This method provides an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles utilizing readily available nitriles and hydroxylamine.[1][5][6][7] The reaction is catalyzed by an inexpensive copper salt and proceeds through the in-situ formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization.[1][5]
Data Presentation
| Entry | R¹-CN | R²-CN | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 82 |
| 3 | 4-Methoxybenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 88 |
| 4 | Thiophene-2-carbonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 75 |
| 5 | Acetonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 65 |
Data sourced from BenchChem Application Notes.[1]
Experimental Protocol
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles: [1]
-
To a solution of hydroxylamine hydrochloride (1.5 mmol) in dimethyl sulfoxide (DMSO) (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).
-
Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours to form the amidoxime intermediate.
-
To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.
Reaction Workflow
Caption: Workflow for the Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles.
Method 3: Microwave-Assisted Synthesis of 1,2,4-Triazoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates the synthesis of 1,2,4-triazole derivatives, often leading to higher yields and purer products in significantly reduced reaction times.[8][9][10]
Protocol 3a: Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles from Hydrazides and Secondary Amides
This method involves the activation of a secondary amide with triflic anhydride, followed by the addition of a hydrazide and subsequent microwave-induced cyclodehydration.[5][11]
| Entry | Secondary Amide | Hydrazide | Time (min) | Power (W) | Yield (%) |
| 1 | N-Methylbenzamide | Benzhydrazide | 10 | 150 | 92 |
| 2 | N-Phenylacetamide | 4-Chlorobenzhydrazide | 15 | 150 | 85 |
| 3 | Pyrrolidin-2-one | Isonicotinohydrazide | 10 | 150 | 88 |
| 4 | N-Benzylpropionamide | Benzhydrazide | 12 | 150 | 90 |
Yields are representative and may vary based on substrate and reaction scale.
-
To a solution of the secondary amide (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C, add triflic anhydride (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 20 minutes.
-
Add a solution of the hydrazide (1.2 mmol) and 2,6-lutidine (2.5 mmol) in dichloromethane (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Transfer the reaction mixture to a microwave-safe vessel and irradiate at 150 °C for 10-20 minutes.
-
Cool the vessel, quench the reaction with saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the 3,4,5-trisubstituted 1,2,4-triazole.
Protocol 3b: Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Aromatic Hydrazides and Nitriles
This protocol offers a straightforward microwave-assisted approach to 3,5-disubstituted 1,2,4-triazoles.[8]
| Entry | Aromatic Hydrazide | Nitrile | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzhydrazide | Benzonitrile | 2 | 150 | 88 |
| 2 | Isonicotinohydrazide | 4-Chlorobenzonitrile | 2 | 150 | 85 |
| 3 | 4-Nitrobenzhydrazide | Acetonitrile | 2.5 | 150 | 76 |
| 4 | Benzhydrazide | Cyclohexanecarbonitrile | 2 | 150 | 82 |
Yields are representative and may vary based on substrate and reaction scale.
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (5.0 mmol), the substituted nitrile (5.5 mmol), and potassium carbonate (5.5 mmol) in 10 mL of n-butanol.[8]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[8]
-
After cooling the reaction mixture, filter the precipitated product.
-
Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure 3,5-disubstituted 1,2,4-triazole.[8]
Reaction Pathway Diagram
Caption: General workflow for microwave-assisted 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Triphenyl-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4,5-Triphenyl-1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most frequently employed method is the Pellizzari reaction, a thermal condensation of benzamide and benzoylhydrazide.[1][2] This reaction is a classic and direct route to symmetrically substituted 1,2,4-triazoles.[1]
Q2: What are the typical reaction conditions for the Pellizzari synthesis of this compound?
The traditional Pellizzari reaction requires high temperatures, typically between 220-250°C, with reaction times ranging from 2 to 4 hours.[1][3] The reaction can be performed neat (without a solvent) or in a high-boiling solvent like nitrobenzene or diphenyl ether.[3]
Q3: My yield is consistently low. What are the common causes?
Low yields in the synthesis of this compound are a common issue.[3][4] Potential causes include:
-
Insufficient reaction temperature or time: The reaction requires high thermal energy to proceed.
-
Purity of starting materials: Impurities in benzamide or benzoylhydrazide can interfere with the reaction.
-
Inefficient removal of water: Water is a byproduct of the condensation reaction, and its presence can inhibit the reaction's progress.[4]
Q4: I am observing unexpected side products. What are they likely to be?
While the synthesis of this compound from benzamide and benzoylhydrazide is a symmetrical reaction, which should ideally yield a single product, side reactions can still occur, especially at high temperatures. One potential side reaction is the "interchange of acyl groups," leading to the formation of different triazole isomers if unsymmetrical starting materials were used.[4] Although less of a concern for this specific synthesis, decomposition of starting materials at high temperatures can lead to a complex reaction mixture.
Q5: What is the best way to purify the final product?
The most common method for purifying this compound is recrystallization.[1][3] Ethanol and acetic acid are frequently used as recrystallization solvents.[1][3] If the product is obtained in a crude solid form after a neat reaction, it can be triturated with a solvent like ethanol to remove impurities before recrystallization.[3] For separating mixtures of closely related triazole isomers, which may have similar polarities, High-Performance Liquid Chromatography (HPLC) can be an effective technique.[3]
Troubleshooting Guides
Problem: Low or No Yield
| Probable Cause | Recommended Solution(s) |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] |
| Insufficient reaction time. | Extend the reaction time and monitor the reaction's completion using TLC.[4] |
| Inefficient removal of water byproduct. | If conducting the reaction in a solvent, consider using a Dean-Stark trap to azeotropically remove water. For neat reactions, ensure the setup allows for the escape of water vapor.[4] |
| Low purity of starting materials. | Ensure that both benzamide and benzoylhydrazide are of high purity and are thoroughly dried before use. |
Problem: Formation of Side Products/Complex Reaction Mixture
| Probable Cause | Recommended Solution(s) |
| Decomposition of starting materials or product at high temperatures. | Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. Consider using a high-boiling point solvent to allow for more precise temperature control. |
| Presence of impurities in starting materials. | Use highly purified starting materials. Analyze the starting materials by techniques such as NMR or melting point to confirm their purity. |
Problem: Difficulty in Purification
| Probable Cause | Recommended Solution(s) |
| The product is too soluble in the recrystallization solvent. | Choose a different recrystallization solvent or a mixed solvent system. An ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.[5] |
| Co-crystallization of impurities with the product. | If impurities have similar solubility profiles to the desired product, column chromatography may be necessary. A C18 reverse-phase column is often a good starting point for the separation of 1,2,4-triazole derivatives.[3] |
| Premature crystallization during hot filtration. | Pre-heat the filtration funnel and receiving flask to prevent the product from crystallizing out on the filter paper or funnel.[6] |
Experimental Protocols
Method 1: Classical Pellizzari Reaction
This protocol describes the synthesis of this compound via the thermal condensation of benzamide and benzoylhydrazide.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether) or perform neat
-
Ethanol or acetic acid for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1][3]
-
Maintain this temperature for 2-4 hours.[1][3] Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure this compound.[1][3]
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Yield Data Comparison:
| Method | Temperature (°C) | Time (h) | Solvent | Reported Yield |
| Classical Pellizzari | 220-250 | 2-4 | Neat or high-boiling solvent | Generally low to moderate[4] |
| Microwave-assisted | 150 | 2 | n-Butanol | Moderate to high[1] |
Method 2: Oxidative Cyclization of Amidrazone
This method provides an alternative route to 3,4,5-trisubstituted-1,2,4-triazoles and may offer milder reaction conditions.
Conceptual Workflow:
Caption: Workflow for the synthesis of this compound via an amidrazone intermediate.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3,4,5-Triphenyl-1,2,4-triazole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4,5-Triphenyl-1,2,4-triazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield after recrystallizing this compound?
A low recovery of purified product is often due to the high solubility of the compound in the recrystallization solvent, even at low temperatures, leading to a significant amount remaining in the mother liquor.[1] Another common issue is using an excessive volume of solvent to dissolve the crude material.[1] Premature crystallization during a hot filtration step can also result in product loss.[1]
To enhance your yield:
-
Use Minimal Solvent: Add the absolute minimum amount of hot solvent required to completely dissolve the crude this compound.[1]
-
"Second Crop" of Crystals: After filtering the initial crystals, concentrate the remaining filtrate (mother liquor) by carefully boiling off some of the solvent and then allowing it to cool again to obtain a second batch of crystals.[1]
-
Pre-heat Glassware: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the cold glass surfaces.[1]
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Optimal Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
Q2: My this compound is still impure after recrystallization. What could be the problem?
Persistent impurities following recrystallization can arise from a couple of key factors. If the cooling process is too rapid, impurities can become entrapped within the crystal lattice of the desired compound.[1] It is also possible that the impurities have very similar solubility profiles to this compound in the chosen solvent, making separation by recrystallization challenging. In such instances, an alternative purification method like column chromatography may be necessary.[1]
Potential impurities could include unreacted starting materials from the synthesis, such as benzoylhydrazine or N-phenylbenzimidoyl chloride, or incompletely cyclized intermediates. Positional isomers formed during the triazole ring synthesis could also be present.
Q3: My this compound will not crystallize from the solution, even after cooling. What should I do?
Failure to crystallize is a common challenge that can often be overcome with the following techniques:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath.
Data Presentation
| Parameter | Value | Notes |
| Melting Point | 297-299 °C | A sharp melting point in this range indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| Appearance | White to off-white crystalline solid | |
| Solubility Profile (Qualitative) | ||
| Ethanol | Sparingly soluble at room temperature, soluble when hot. | A good candidate for recrystallization. |
| Ethyl Acetate | Soluble. | May be too soluble for efficient recrystallization alone, but could be used in a mixed solvent system.[2] |
| Methanol | Soluble. | Likely too soluble for good recovery. |
| Acetone | Soluble. | Likely too soluble for good recovery. |
| Water | Insoluble. | Can be used as an anti-solvent in a mixed solvent system with a miscible organic solvent. |
| Toluene | Soluble when hot. | A potential recrystallization solvent. |
| Hexane | Insoluble. | Can be used as an anti-solvent. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Based on the data table and small-scale preliminary tests, select a suitable solvent or solvent pair. Ethanol is often a good starting point.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more hot solvent in small portions until the solid just dissolves completely. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean receiving flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Synthesis of Trisubstituted 1,2,4-Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of trisubstituted 1,2,4-triazoles.
Troubleshooting Guides & FAQs
This section addresses common issues, their potential causes, and recommended solutions to minimize byproduct formation and optimize reaction outcomes.
Issue 1: Formation of 1,3,4-Oxadiazole as a Side Product
Q1: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction mixture when synthesizing 1,2,4-triazoles from hydrazides. How can I prevent this?
A1: The formation of 1,3,4-oxadiazoles is a common competing cyclization pathway, especially when using hydrazides as starting materials.[1] To minimize this side reaction, consider the following strategies:
-
Ensure Strictly Anhydrous Conditions: Water can promote the formation of the oxadiazole. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Control Reaction Temperature: Lowering the reaction temperature can favor the formation of the 1,2,4-triazole.[1]
-
Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway.[1] Experiment with different acylating agents to find the one that minimizes oxadiazole formation for your specific substrate.
-
Reagent-Based Cyclization Control: In the cyclization of acyl thiosemicarbazides, the choice of reagent can dictate the product. For example, using EDC·HCl in DMSO can selectively produce 2-amino-1,3,4-oxadiazoles, while p-TsCl in N-methyl-2-pyrrolidone favors the formation of 2-amino-1,3,4-thiadiazoles, which can be precursors to 1,2,4-triazoles.[2]
Issue 2: Formation of Isomeric Mixtures (N-Alkylation)
Q2: My N-alkylation of a 1,2,4-triazole is yielding a mixture of N-1 and N-4 alkylated isomers. How can I improve the regioselectivity?
A2: The regioselectivity of N-alkylation of 1,2,4-triazoles is a well-known challenge and is influenced by several factors. Here are some approaches to control the formation of isomers:
-
Choice of Base and Solvent: The base and solvent system can significantly impact the ratio of N-1 to N-4 isomers. For instance, using DBU as a base in THF for the alkylation of 1,2,4-triazole with alkyl halides has been reported to give a consistent 90:10 ratio of N-1 to N-4 isomers.[3]
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent play a role in determining the site of alkylation.
-
Catalyst Control: In certain synthetic routes, the choice of catalyst can offer excellent regiocontrol. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst favors the 1,5-disubstituted isomer.[4]
| Alkylating Agent | Base | Solvent | N-1:N-4 Ratio | Reference |
| Alkyl Halides | DBU | THF | ~90:10 | [3] |
| Alkyl Halides | K₂CO₃ | Acetone | Varies | [3] |
Issue 3: Thermal Rearrangement of the Triazole Ring
Q3: I suspect thermal rearrangement is occurring at high reaction temperatures, leading to a mixture of isomers. How can this be addressed?
A3: High temperatures can indeed induce thermal rearrangement of the 1,2,4-triazole ring, resulting in isomeric byproducts.[4] To mitigate this issue:
-
Lower Reaction Temperature: If you suspect thermal rearrangement, try running the reaction at a lower temperature for a longer duration.[4]
-
Microwave Synthesis: Microwave-assisted synthesis can be an effective alternative. It often allows for significantly shorter reaction times, which can minimize the exposure of the product to high temperatures and thus reduce the likelihood of rearrangement.[4][5]
| Reaction Condition | Product Distribution (Illustrative Example) |
| High Temperature (Conventional Heating) | Mixture of desired triazole and rearranged isomers |
| Lower Temperature (Conventional Heating) | Predominantly the desired triazole |
| Microwave Irradiation | High yield of the desired triazole in a shorter time |
Issue 4: Side Reactions in Pellizzari and Einhorn-Brunner Reactions
Q4: I am using the Pellizzari reaction (amide + acylhydrazide) and obtaining a complex mixture of products. What are the likely side reactions and how can I minimize them?
A4: The Pellizzari reaction, especially with unsymmetrical starting materials, is prone to side reactions, primarily "acyl interchange" at high temperatures.[6] This leads to a mixture of up to three different 1,2,4-triazole products.[6]
-
To minimize acyl interchange:
-
Use Symmetrical Reactants: If possible, use an amide and an acylhydrazide with the same acyl group to obtain a single product.
-
Optimize Temperature: Employ the lowest effective temperature to slow down the acyl interchange.[6]
-
Microwave Synthesis: As mentioned previously, microwave irradiation can reduce reaction times and minimize side product formation.[5]
-
Q5: In the Einhorn-Brunner reaction (imide + hydrazine), I am getting a mixture of regioisomers. How can I control the product outcome?
A5: The regioselectivity of the Einhorn-Brunner reaction is determined by the electronic properties of the two acyl groups on the imide.[7][8] The hydrazine will preferentially attack the more electrophilic carbonyl carbon.
-
To improve regioselectivity:
-
Design the Imide: Use an unsymmetrical imide where one acyl group is significantly more electron-withdrawing than the other. The acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[8]
-
| R¹ in Imide (more electron-withdrawing) | R² in Imide (less electron-withdrawing) | Major Regioisomer |
| -CF₃ | -CH₃ | 3-Trifluoromethyl-1,5-dimethyl-1,2,4-triazole |
| -NO₂C₆H₄ | -C₆H₅ | 3-(4-Nitrophenyl)-1,5-diphenyl-1,2,4-triazole |
Issue 5: Side Reactions in Synthesis from Thioamides
Q6: What are the common side reactions when synthesizing 1,2,4-triazoles from thioamides or thiosemicarbazides?
A6: When using thioamide-based starting materials, several side reactions can occur:
-
Formation of 1,3,4-Thiadiazoles: Similar to the formation of oxadiazoles from hydrazides, the cyclization of acyl thiosemicarbazides can lead to the formation of 1,3,4-thiadiazoles as byproducts.[1]
-
Desulfurization: In some oxidative cyclization reactions of thiosemicarbazones, desulfurization can occur, leading to the formation of 1,3,4-oxadiazole derivatives instead of the expected sulfur-containing heterocycle.
-
Formation of Amides: Desulfurization of thioamides can also lead to the corresponding amides, which may not participate in the desired cyclization.[5]
To troubleshoot these issues:
-
Control of Cyclization Conditions: The choice of cyclizing agent and reaction conditions is crucial. For example, using polyphosphate ester (PPE) for the reaction of carboxylic acids with thiosemicarbazide can lead to 1,3,4-thiadiazol-2-amine derivatives.[1] Subsequent treatment with an aqueous alkali solution can then lead to the desired 1,2,4-triazole-3-thiols.[1]
-
Careful Selection of Oxidizing Agent: In oxidative cyclization reactions, the choice of oxidant can influence the reaction pathway and potentially lead to desulfurization.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from a Hydrazide and a Nitrile[5]
This protocol offers a rapid and often higher-yielding alternative to conventional heating.
Materials:
-
Aromatic hydrazide (1.0 eq)
-
Substituted nitrile (1.1 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol
-
Microwave reactor vial (20 mL)
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (e.g., 0.005 mol), the substituted nitrile (e.g., 0.0055 mol), and potassium carbonate (e.g., 0.0055 mol).[5]
-
Add n-butanol (10 mL) to the vessel.[5]
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[5]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The precipitated product can be collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: General Procedure for the Einhorn-Brunner Synthesis of a Trisubstituted 1,2,4-Triazole[8]
This protocol outlines the synthesis of a 1,2,4-triazole from an unsymmetrical imide and a substituted hydrazine.
Materials:
-
Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical imide in glacial acetic acid.[7]
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by column chromatography or recrystallization to separate the regioisomers.
Protocol 3: Synthesis of 1,2,4-Triazole-3-thiols from Carboxylic Acids and Thiosemicarbazide[1]
This two-step procedure allows for the synthesis of 1,2,4-triazole-3-thiol derivatives.
Step 1: Acylation of Thiosemicarbazide
-
Thoroughly mix the carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq) in a reaction vessel.
-
Add chloroform and stir the suspension at room temperature.
-
Add polyphosphate ester (PPE) and stir the mixture at an elevated temperature (e.g., 64 °C) for several hours.
-
Cool the reaction to room temperature and collect the precipitated acylation product by filtration.
Step 2: Cyclodehydration
-
Treat the acylation product from Step 1 with an aqueous alkali solution (e.g., KOH).
-
Heat the mixture (e.g., 90 °C) for several hours.
-
Cool the reaction mixture and acidify with HCl to a pH of ~6.
-
Collect the precipitated 1,2,4-triazole-3-thiol product by filtration and wash with water.
Signaling Pathways and Experimental Workflows
Caption: Pellizzari reaction pathway and the competing formation of a 1,3,4-oxadiazole side product.
Caption: Formation of regioisomers in the Einhorn-Brunner reaction from an unsymmetrical imide.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative Cyclization in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
overcoming poor solubility of 3,4,5-Triphenyl-1,2,4-triazole in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3,4,5-Triphenyl-1,2,4-triazole in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its highly aromatic structure with three phenyl rings, this compound is a crystalline solid that is generally insoluble in water and nonpolar organic solvents. Its solubility is favored in polar aprotic solvents and, to some extent, in heated polar protic solvents.
Q2: In which solvents is this compound likely to be soluble?
While specific quantitative data is limited, based on synthesis and recrystallization procedures for this and similar compounds, solubility can be expected in the following solvents, particularly upon heating:
-
High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Moderate to Low Solubility: Ethanol, Methanol, Ethyl Acetate, Acetone, Acetonitrile, Benzene, Toluene
Q3: How does temperature affect the solubility of this compound?
The solubility of this compound in most organic solvents is expected to increase significantly with temperature. Heating the solvent is a primary strategy to dissolve this compound for reactions or recrystallization.
Q4: Can I use a solvent mixture to improve solubility?
Yes, using a co-solvent system can be an effective strategy. For instance, a mixture of a highly polar solvent where the compound is more soluble (e.g., DMF or DMSO) with a less polar co-solvent can modulate the overall solvent polarity to achieve the desired solubility for your reaction.
Troubleshooting Guide: Poor Solubility in Reactions
This guide addresses common issues encountered due to the poor solubility of this compound during a chemical reaction.
Issue 1: this compound does not dissolve in the reaction solvent.
Cause: The chosen solvent has an inappropriate polarity for the highly aromatic and crystalline nature of the compound at the reaction temperature.
Solutions:
-
Increase Temperature: Gradually heat the reaction mixture to the boiling point of the solvent. Many organic compounds show a marked increase in solubility at higher temperatures.
-
Solvent Screening: If heating is ineffective or not feasible for your reaction, a systematic solvent screening should be performed. Test the solubility in small amounts of alternative solvents.
-
Use of Co-solvents: Introduce a small percentage of a high-solvency solvent like DMF or DMSO to the reaction mixture. This can often be done without significantly altering the overall reaction conditions.
-
Homogenization Techniques: For reactions where complete dissolution is not mandatory, high-speed stirring or mechanical homogenization can increase the surface area of the solid and improve reaction rates.
Issue 2: The reaction is slow or incomplete.
Cause: Poor solubility leads to a low concentration of the dissolved reactant, resulting in slow reaction kinetics.
Solutions:
-
Optimize Solvent and Temperature: Revisit the solvent choice and reaction temperature as described in Issue 1. A higher concentration of the dissolved starting material will directly impact the reaction rate.
-
Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst can be employed to bring the reagent into the organic phase where this compound has some solubility.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions involving poorly soluble solids by rapidly heating the localized environment around the suspended particles.
Issue 3: Product precipitates during the reaction, coating the starting material.
Cause: The product of the reaction is less soluble than the starting material in the chosen solvent, leading to its precipitation and inhibition of further reaction.
Solutions:
-
Solvent System Modification: A solvent or solvent mixture in which both the starting material and the product are soluble at the reaction temperature is ideal. This may require extensive solvent screening.
-
Higher Dilution: Running the reaction at a higher dilution can sometimes keep both the reactant and product in solution, although this may slow down the reaction rate.
-
Alternative Reaction Strategies: Consider solid-phase synthesis or the use of a flow chemistry reactor where solubility issues can be managed more effectively.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO | Good to High | Often the best choice for dissolving the compound at room temperature or with gentle heating. |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderate | Solubility is likely to be poor at room temperature but increases significantly upon heating. Often used for recrystallization. |
| Ethers | THF, Diethyl Ether | Poor to Sparingly | Generally not ideal solvents for dissolution unless the reaction requires an ethereal solvent. |
| Halogenated | Dichloromethane, Chloroform | Poor to Sparingly | Limited solubility is expected. |
| Aromatic | Toluene, Benzene | Sparingly to Moderate | May show some solubility, especially at elevated temperatures. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Not suitable for dissolving this compound. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
-
Preparation: Weigh approximately 10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMF, DMSO, ethanol, methanol, ethyl acetate, toluene) in 0.1 mL increments.
-
Observation at Room Temperature: After each addition, stir or vortex the vial for 1-2 minutes and observe for dissolution. Record the volume of solvent required to fully dissolve the solid.
-
Heating: If the solid does not dissolve in 1 mL of solvent at room temperature, gently heat the vial in a water bath or on a hot plate, increasing the temperature in 10°C increments. Observe for dissolution at each temperature point.
-
Data Recording: Record the temperature at which the compound dissolves in a given volume of solvent. This will provide a qualitative to semi-quantitative understanding of solubility.
Protocol 2: Microwave-Assisted Reaction for Poorly Soluble Reactants
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the other reactant(s), and a suitable high-boiling point solvent (e.g., DMF, N-methyl-2-pyrrolidone).
-
Microwave Parameters: Set the microwave reactor to the desired temperature and pressure limits. The initial reaction time can be set to 10-15 minutes.
-
Irradiation: Start the microwave irradiation. The instrument will use power modulation to maintain the set temperature.
-
Monitoring: After the initial reaction time, cool the vessel and take a sample for analysis (e.g., TLC, LC-MS) to check for product formation.
-
Optimization: Based on the initial result, adjust the reaction time and temperature to optimize the conversion to the desired product.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logic for initial solvent selection.
regioselectivity issues in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues and other common challenges encountered during the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of regioselectivity issues in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles?
A1: Regioselectivity issues, meaning the formation of a mixture of isomers, are a common challenge in 1,2,4-triazole synthesis. The primary causes depend on the synthetic route:
-
Direct Alkylation of a Pre-formed Triazole Ring: When alkylating a 3,5-disubstituted-1,2,4-triazole, the two adjacent nitrogen atoms (N1 and N2) are both nucleophilic, leading to a mixture of N1 and N2 alkylated products. The N2 alkylated isomers are often the major product.[1][2]
-
Cyclization Reactions (e.g., Einhorn-Brunner): In methods that construct the triazole ring, such as the Einhorn-Brunner reaction, the use of unsymmetrical starting materials can lead to the formation of two different regioisomers. The regiochemical outcome is influenced by the electronic properties of the substituents.[3][4]
Q2: I am getting a mixture of N1 and N2 alkylated products. How can I favor the formation of the desired 1,3,5-trisubstituted isomer?
A2: Achieving high regioselectivity in the alkylation of a pre-formed 3,5-disubstituted-1,2,4-triazole can be difficult. However, you can influence the outcome by carefully selecting your reaction conditions. While N2 alkylation is often favored, using a weakly nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to consistently favor the N1-alkylated product, often in a roughly 90:10 ratio of N1 to N2 isomers.[5] For highly regioselective synthesis of the 1,3,5-trisubstituted isomer, it is often better to choose a synthetic route that builds the ring with the desired substitution pattern in place, such as the one-pot reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine.[6][7]
Q3: My reaction is producing a 1,3,4-oxadiazole as a major by-product. What is causing this and how can I prevent it?
A3: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using hydrazides as starting materials. This occurs due to a competing cyclization pathway. To minimize this side reaction, you should:
-
Ensure strictly anhydrous (dry) reaction conditions. The presence of water can promote the formation of the oxadiazole.
-
Lower the reaction temperature. This can help to favor the kinetic product, which is often the desired 1,2,4-triazole.[8]
-
Consider the choice of your acylating agent , as this can also influence the reaction pathway.[8]
Q4: How can I distinguish between the different regioisomers of a trisubstituted-1,2,4-triazole?
A4: Differentiating between regioisomers is typically achieved using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the substituents can be subtly different depending on their position on the triazole ring. Protons on substituents attached to N1 are often in a different chemical environment than those attached to N2 or N4.
-
¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring are sensitive to the substitution pattern.
-
NOE (Nuclear Overhauser Effect) Experiments: These can be used to determine the spatial proximity of protons, which can help to elucidate the substitution pattern.
-
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structural determination.[2]
-
Mass Spectrometry (MS): While isomers will have the same mass, their fragmentation patterns in tandem MS (MS/MS) experiments can sometimes be used to differentiate them.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct Alkylation of a 3,5-Disubstituted-1,2,4-Triazole
| Symptom | Potential Cause(s) | Recommended Solutions |
| Mixture of N1 and N2 alkylated products is formed. | The nucleophilicity of the N1 and N2 atoms is similar, leading to competitive alkylation. | 1. Change the Base: Use a weakly nucleophilic base like DBU to favor N1 alkylation.[5] 2. Modify the Solvent: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents (e.g., THF, DMF). 3. Alter the Alkylating Agent: The nature of the electrophile can impact regioselectivity. Consider using a different leaving group. 4. Change the Synthetic Strategy: If high regioselectivity is crucial, consider a method that constructs the ring with the desired substitution pattern, such as the one-pot synthesis from a carboxylic acid, amidine, and hydrazine.[6][7] |
| Low overall yield of the desired isomer. | In addition to poor regioselectivity, over-alkylation can occur, leading to the formation of quaternary triazolium salts. | 1. Use a Stoichiometric Amount of Base: Carefully control the amount of base to avoid deprotonating the newly formed product, which can then be further alkylated. 2. Monitor the Reaction Carefully: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product and by-products. Stop the reaction once the starting material is consumed. |
Issue 2: Poor Regioselectivity in the Einhorn-Brunner Reaction
| Symptom | Potential Cause(s) | Recommended Solutions |
| A nearly 1:1 mixture of regioisomers is produced. | The electronic properties of the two acyl groups on the unsymmetrical imide starting material are too similar. | 1. Redesign the Imide: To achieve higher regioselectivity, maximize the electronic difference between the two acyl groups. For example, use one strongly electron-withdrawing group (e.g., trifluoroacetyl) and one electron-donating or neutral group.[10] 2. Consider an Alternative Synthesis: If modifying the imide is not feasible, explore a more regioselective method.[3] |
| Difficulty in separating the resulting regioisomers. | The regioisomers have very similar physical properties (e.g., polarity, solubility). | 1. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. 2. Preparative HPLC: This can be a highly effective method for separating closely related isomers.[10] 3. Fractional Recrystallization: Systematically screen different solvents to find conditions where one isomer selectively crystallizes.[10] |
Data Presentation: Regioselectivity in the Alkylation of 1,2,4-Triazole
The following table summarizes the observed regioselectivity in the alkylation of 1,2,4-triazole under different conditions. This illustrates how the choice of base can influence the product distribution.
| Alkylating Agent | Base | Solvent | N1:N4 Isomer Ratio (crude) | Reference |
| 4-Nitrobenzyl chloride | DBU | THF | 94:6 | [11] |
| 4-Nitrobenzyl bromide | DBU | THF | 93:7 | [11] |
| Ethyl bromoacetate | DBU | THF | 90:10 | [11] |
| Benzyl bromide | NaOH | DMF | ~90:10 | [11] |
Experimental Protocols
Method 1: Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
This method, adapted from Castanedo et al., provides excellent regioselectivity for the 1,3,5-trisubstituted isomer.[12]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amidine hydrochloride (1.2 equiv)
-
Monosubstituted hydrazine (1.5 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and amidine hydrochloride (1.2 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (2.5 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the acylamidine intermediate is complete (monitor by LC-MS).
-
Add the monosubstituted hydrazine (1.5 equiv) and a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted-1,2,4-triazole.
Method 2: Alkylation of 1,2,4-Triazole (Example of a Less Regioselective Method)
This protocol, based on the work of Bulger et al., illustrates a common method that yields a mixture of N1 and N4 isomers.[11]
Materials:
-
1,2,4-Triazole (1.1 equiv)
-
Alkyl halide (e.g., 4-nitrobenzyl chloride) (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a mechanically stirred suspension of 1,2,4-triazole in THF, add the alkyl halide.
-
Add a solution of DBU in THF via syringe pump over 1 hour.
-
Stir the solution at room temperature for 16 hours.
-
Filter the reaction mixture and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude product mixture of N1 and N4 alkylated isomers.
-
The isomers can be separated by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. isres.org [isres.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
Catalyst Selection for Efficient 1,2,4-Triazole Synthesis: A Technical Support Center
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of 1,2,4-triazoles. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature; using a sealed reaction vessel can help achieve higher temperatures safely. Ensure your catalyst is fresh and active.
-
-
Purity of Starting Materials: Impurities, especially water, in the starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry.
-
-
Atmosphere: Some copper-catalyzed reactions are sensitive to air and moisture.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
-
Catalyst System: The choice of copper catalyst, ligand, and base is crucial for optimal performance.
-
Solution: Experiment with different copper sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the optimal combination for your specific substrates.
-
Q2: I am observing the formation of significant side products, such as 1,3,4-oxadiazoles. How can I minimize these?
A2: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when using acylhydrazines as starting materials.
-
Cause: Acylhydrazines can undergo intramolecular cyclization through the loss of water, especially under acidic or dehydrating conditions, to form a stable 1,3,4-oxadiazole ring. This pathway competes with the desired intermolecular reaction to form the 1,2,4-triazole.
-
Solutions:
-
Milder Reaction Conditions: Avoid harsh dehydrating conditions and high temperatures that favor oxadiazole formation.
-
Catalyst Selection: Employ a catalyst system known to favor triazole formation. Certain copper catalysts are effective in nitrile-based syntheses for minimizing this side product.
-
**Q3: My reaction is producing a mixture of regioisomers (e.g., 1,3- and 1,
managing reaction temperature for optimal 3,4,5-Triphenyl-1,2,4-triazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 3,4,5-Triphenyl-1,2,4-triazole. The focus is on managing reaction temperature and other critical parameters to ensure high yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the one-pot method involving the reaction of N-phenylbenzamide and benzoyl hydrazide with triflic anhydride activation and microwave-induced cyclodehydration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete activation of the secondary amide: Insufficient triflic anhydride or reaction time at the activation step (0°C). 2. Suboptimal microwave temperature: The temperature of 120°C may not be optimal for this specific substrate combination. 3. Moisture in the reaction: Triflic anhydride is highly sensitive to moisture, which can lead to its decomposition and prevent the activation of the amide. 4. Poor quality of reagents: Degradation of N-phenylbenzamide, benzoyl hydrazide, or triflic anhydride. | 1. Ensure dropwise addition of triflic anhydride at 0°C and allow the activation to proceed for the recommended time (e.g., 30 minutes) before adding the hydrazide. 2. Perform small-scale experiments to screen a range of microwave temperatures (e.g., 100°C, 120°C, 140°C) to find the optimal condition. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Verify the purity of all starting materials before use. |
| Formation of Side Products (e.g., Oxadiazoles) | 1. High reaction temperature: Elevated temperatures can sometimes favor the formation of more stable isomeric byproducts like 1,3,4-oxadiazoles. 2. Excess triflic anhydride: This can lead to undesired side reactions with the hydrazide. | 1. If oxadiazole formation is significant, try lowering the microwave temperature and extending the reaction time. 2. Use the stoichiometric amount of triflic anhydride as specified in the protocol. |
| Difficulty in Product Purification | 1. Incomplete reaction: The presence of unreacted starting materials can complicate purification. 2. Formation of multiple byproducts: This can result from suboptimal reaction conditions. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Optimize the reaction temperature and time to minimize byproduct formation. Utilize column chromatography with a suitable eluent system for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound using the one-pot microwave method?
A1: A general starting point for the microwave-induced cyclodehydration is 120°C.[1] However, the optimal temperature can be substrate-dependent. It is advisable to perform small-scale optimization experiments at different temperatures (e.g., 100°C, 120°C, and 140°C) to determine the ideal condition for maximizing the yield of this compound.
Q2: What is the role of triflic anhydride and 2-fluoropyridine in this reaction?
A2: Triflic anhydride (trifluoromethanesulfonic anhydride) is a powerful activating agent for the secondary amide (N-phenylbenzamide). It reacts with the amide to form a highly reactive intermediate. 2-Fluoropyridine acts as a non-nucleophilic base to neutralize the triflic acid generated during the reaction, which is crucial for the subsequent steps to proceed efficiently.[1]
Q3: Can I use conventional heating instead of a microwave reactor?
A3: While microwave irradiation is recommended for its efficiency and shorter reaction times, conventional heating can be employed.[1] However, this will likely require longer reaction times and potentially higher temperatures, which may increase the risk of side product formation. The reaction conditions would need to be re-optimized for conventional heating.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired product.
Q5: What are the expected yields for this synthesis?
A5: The one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles using this method generally provides good to excellent yields.[1] For analogous compounds, yields can vary depending on the specific substrates used.
Data Presentation
The following table, adapted from Bechara et al. (2015), showcases the versatility of the one-pot synthesis method for various 3,4,5-trisubstituted 1,2,4-triazoles, demonstrating the expected yield range.[1]
| Entry | Secondary Amide (R1-CO-NH-R2) | Hydrazide (R3-CO-NHNH2) | Product (3,4,5-Trisubstituted 1,2,4-Triazole) | Yield (%) |
| 1 | N-benzylbenzamide | Benzhydrazide | 3,5-diphenyl-4-benzyl-1,2,4-triazole | 85 |
| 2 | N-phenylacetamide | Benzhydrazide | 3-methyl-4-phenyl-5-phenyl-1,2,4-triazole | 78 |
| 3 | N-phenylbenzamide | Acetohydrazide | 3-phenyl-4-phenyl-5-methyl-1,2,4-triazole | 82 |
| 4 | N-methylbenzamide | Benzhydrazide | 3,5-diphenyl-4-methyl-1,2,4-triazole | 90 |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles by Bechara et al. (2015).[1]
Materials:
-
N-phenylbenzamide
-
Benzoyl hydrazide
-
Triflic anhydride
-
2-Fluoropyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry microwave vial equipped with a magnetic stir bar, add N-phenylbenzamide (1.0 mmol, 1.0 equiv).
-
Solvent and Base: Dissolve the amide in anhydrous dichloromethane (5 mL). Add 2-fluoropyridine (2.2 mmol, 2.2 equiv) to the solution.
-
Activation: Cool the mixture to 0°C in an ice bath. Slowly add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at 0°C for 30 minutes.
-
Hydrazide Addition: Add benzoyl hydrazide (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 1,2,4-Triazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the NMR analysis of 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broader signals than expected for the triazole ring protons. What are the possible causes and solutions?
A1: Broad signals in the ¹H NMR spectrum of 1,2,4-triazole derivatives can arise from several factors:
-
Tautomerism: 1,2,4-triazoles can exist as a mixture of tautomers in solution, leading to chemical exchange and signal broadening. The equilibrium between these tautomers can be influenced by solvent, temperature, and pH.[1][2]
-
Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to see if the equilibrium shifts and sharpens the signals.[2] Variable temperature (VT) NMR experiments can also be insightful; cooling the sample may slow down the exchange rate and resolve the broad signals into distinct peaks for each tautomer.[1]
-
-
Aggregation: Some 1,2,4-triazole derivatives can form aggregates in solution, especially at higher concentrations, which can lead to broader lines.
-
Solution: Acquire spectra at different concentrations. If the signals sharpen upon dilution, aggregation was likely the cause.
-
-
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure your sample is pure. If necessary, re-purify your compound using techniques like column chromatography or recrystallization.[3]
-
-
Poor Shimming: An improperly shimmed spectrometer will result in broad and distorted peaks.
-
Solution: Re-shim the spectrometer before acquiring the spectrum.[4]
-
Q2: I observe more than the expected number of signals for the triazole ring in my ¹H or ¹³C NMR spectrum. What could be the reason?
A2: The presence of extra signals often points to the existence of multiple species in your sample:
-
Tautomers: As mentioned above, the presence of multiple tautomers in equilibrium will give rise to a separate set of signals for each species.[1][2]
-
Rotamers: If your molecule has substituents with restricted rotation (e.g., amides), you may be observing signals for different rotational isomers (rotamers).
-
Solution: Try a variable temperature (VT) NMR experiment. At higher temperatures, the rotation may become fast on the NMR timescale, causing the signals to coalesce into a single peak.[4]
-
-
Isomeric Byproducts: During the synthesis of 1,2,4-triazoles, the formation of isomeric byproducts, such as 1,3,4-oxadiazoles or different N-alkylated isomers, is possible.[3][5]
-
Solution: Carefully analyze the reaction conditions and consider alternative synthetic routes to minimize byproduct formation. 2D NMR techniques like HMBC and NOESY can help in the structural elucidation of these byproducts.
-
Q3: The chemical shift of my triazole C-H proton is significantly downfield/upfield from the expected region. How can I explain this?
A3: Several factors can influence the chemical shifts of the triazole ring protons (C3-H and C5-H), which typically resonate between δ 7.5 and 9.5 ppm:[6]
-
Substituent Effects: The electronic nature of the substituents on the triazole ring has a strong influence. Electron-withdrawing groups will shift the proton signals downfield (higher ppm), while electron-donating groups will shift them upfield (lower ppm).[7][8]
-
Protonation: Protonation of one of the nitrogen atoms in the triazole ring will lead to a significant downfield shift of the ring proton signals due to the increased positive charge.[9][10] The exact shift will depend on the site of protonation.[10]
-
Solvent Effects: The solvent can have a pronounced effect on chemical shifts, particularly through hydrogen bonding interactions. Protic solvents can form hydrogen bonds with the nitrogen atoms of the triazole ring, altering the electron density and thus the chemical shifts.[2][11]
-
Anisotropic Effects: Nearby aromatic rings or other magnetically anisotropic groups can cause either upfield or downfield shifts depending on the relative orientation of the proton to the anisotropic group.[7]
Q4: I am trying to determine the site of N-alkylation in my 1,2,4-triazole derivative. Which NMR techniques are most useful?
A4: Determining the regioselectivity of N-alkylation is a common challenge. The following NMR experiments are highly effective:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques. It shows correlations between protons and carbons that are two or three bonds away. By observing the correlation between the protons of the alkyl group and the carbons of the triazole ring, you can definitively establish the point of attachment.[1]
-
¹H-¹⁵N HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence): If your spectrometer is equipped for ¹⁵N NMR, these experiments provide direct information about the proton-nitrogen connectivity. An HSQC experiment will show a correlation for a proton directly attached to a nitrogen, while an HMBC will show longer-range couplings.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons. If the alkyl group is close in space to a specific proton on a substituent of the triazole ring, a NOE cross-peak will be observed, which can help infer the substitution pattern.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving unexpected NMR shifts.
Step 1: Initial Data Review
-
Verify the expected structure: Double-check the structure of your target molecule.
-
Check for common impurities: Look for characteristic signals of common laboratory solvents (e.g., acetone, ethyl acetate, hexane) or residual starting materials.
-
Assess signal quality: Note the presence of broad peaks, unexpected multiplicities, or an incorrect number of signals.
Step 2: Investigate Potential Causes
The following flowchart illustrates a logical workflow for troubleshooting unexpected NMR shifts.
Caption: Troubleshooting workflow for unexpected NMR shifts.
Step 3: Advanced Experimental Protocols
If the initial troubleshooting steps are inconclusive, consider the following experiments:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, crucial for identifying connectivity and substitution patterns.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical and regiochemical assignments.
-
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study dynamic processes like tautomerism and restricted rotation.[1]
-
Titration Experiments: If protonation is suspected, performing an NMR titration by adding small amounts of acid or base can help confirm the effect on chemical shifts.
Quantitative Data Summary
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted and substituted 1,2,4-triazoles. Note that these are approximate ranges and can be influenced by the factors discussed above.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C3-H | 8.0 - 9.5 | - | Sensitive to substituents at N4 and C5.[6] |
| C5-H | 8.0 - 9.5 | - | Sensitive to substituents at N4 and C3.[6] |
| N-H | 12.0 - 14.0 | - | Often broad; chemical shift is highly dependent on solvent and concentration.[12] |
| C3 | - | 145 - 165 | The chemical shift is influenced by the tautomeric form and substituents.[12] |
| C5 | - | 145 - 165 | The chemical shift is influenced by the tautomeric form and substituents.[12] |
Key Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 1,2,4-triazole derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄) in which the compound is fully soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[12] In some cases, the residual solvent peak can be used for referencing.[13]
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation:
-
To study the coalescence of signals from rotamers or fast exchange processes, incrementally increase the temperature (e.g., in 10 K steps) and acquire a spectrum at each temperature.
-
To resolve broad signals due to intermediate exchange rates, incrementally decrease the temperature.
-
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring the spectrum.
-
Data Analysis: Compare the spectra at different temperatures, looking for changes in chemical shifts, line widths, and the appearance or disappearance of signals.
Signaling Pathways and Logical Relationships
The interplay of various factors affecting NMR shifts can be visualized as a network of influences.
Caption: Factors influencing observed NMR chemical shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The proton magnetic resonance spectra of some diazoles, triazoles, and tetrazoles | Scilit [scilit.com]
- 10. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
scaling up the synthesis of 3,4,5-Triphenyl-1,2,4-triazole for library production
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for scaling up the synthesis of 3,4,5-Triphenyl-1,2,4-triazole for library production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 3,4,5-trisubstituted-1,2,4-triazoles like the triphenyl derivative?
A1: The most common methods are variations of classical named reactions such as the Pellizzari reaction, which involves the condensation of an amide and a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and a hydrazine.[1][2][3] A prevalent strategy for 3,4,5-trisubstituted triazoles involves the formation and subsequent cyclization of N-acylamidrazone intermediates.[4] Modern approaches often use microwave irradiation to reduce reaction times and improve yields.[1][5]
Q2: What is the general mechanism for the formation of the 1,2,4-triazole ring in these reactions?
A2: The mechanism typically begins with a nucleophilic attack from a nitrogen atom of a hydrazine derivative onto a carbonyl carbon of an amide or imide.[1][6] This is followed by an intramolecular cyclization and a series of dehydration steps to form the stable, aromatic 1,2,4-triazole ring.[1][3]
Q3: Which synthetic method is most suitable for library production and scaling up?
A3: For library production, methods that are robust, have a broad substrate scope, and can be performed efficiently are preferred. Microwave-assisted synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides is a strong candidate as it often leads to shorter reaction times and higher yields.[1][5] For scaling up, one-pot procedures that minimize intermediate isolation steps are advantageous.[7]
Q4: What are the main safety considerations when synthesizing this compound at scale?
A4: The primary safety concerns are associated with the high temperatures and reagents used. Classical methods like the Pellizzari reaction can require temperatures exceeding 200°C, which necessitates the use of high-boiling solvents and careful temperature control to avoid hazards.[8][9] Reagents like hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[8] A suitable mobile phase should be chosen to clearly separate the starting materials from the product spot. The disappearance of the limiting starting material typically indicates the completion of the reaction.
Experimental Protocol: Synthesis via Einhorn-Brunner Reaction Variant
This protocol describes the synthesis of this compound from the condensation of N,N'-dibenzoylhydrazine with aniline, catalyzed by phosphorus oxychloride.
Materials:
-
N,N'-Dibenzoylhydrazine
-
Aniline
-
Phosphorus oxychloride (POCl₃)
-
High-boiling point solvent (e.g., o-dichlorobenzene or sulfolane)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N,N'-dibenzoylhydrazine (1.0 eq) and aniline (1.1 eq).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., o-dichlorobenzene) to the flask to create a stirrable slurry.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.5 eq) to the mixture with vigorous stirring. The addition may be exothermic and should be controlled.
-
Heating: Heat the reaction mixture to reflux (typically 140-160°C) and maintain this temperature for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice to quench the excess phosphorus oxychloride.
-
Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
The crude product will precipitate as a solid.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the dried solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[10]
-
Data Presentation
The yield of 1,2,4-triazole synthesis is highly dependent on the chosen method and reaction conditions. The following tables provide representative data for trisubstituted triazole syntheses to guide optimization.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Temperature (°C) | Time (hours) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 220-250 | 2-4 | Low to Moderate | [1][9] |
| Microwave Irradiation | 150 | 0.5-2 | Moderate to High |[1][5] |
Table 2: Effect of Different Catalysts/Reagents on Yield
| Reactants | Catalyst/Dehydrating Agent | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazide + Amide | Trifluoroanhydride | 2-Fluoropyridine | Good to Excellent | [5] |
| Imide + Hydrazine | Acetic Acid | Glacial Acetic Acid | Moderate | [11] |
| Hydrazide + Amine | POCl₃ | o-dichlorobenzene | Moderate to High | [12] |
| Hydrazones + Amines | Iodine/TBHP | Dioxane | High |[5] |
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the likely causes and solutions?
A: Low yields in triazole synthesis are common and can stem from several factors.[1]
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor by TLC. Consider a moderate increase in temperature, but be aware that this can also promote side reactions.
-
-
Cause 2: Sub-optimal Temperature. Classical methods require very high temperatures to drive the dehydration and cyclization steps.[8]
-
Solution: Ensure your heating apparatus can consistently maintain the required temperature (often >200°C for thermal methods). Alternatively, switch to a microwave-assisted protocol, which can significantly improve yields at lower bulk temperatures.[1]
-
-
Cause 3: Degradation of Starting Materials or Product. The high temperatures and/or harsh acidic/basic conditions can cause degradation.
-
Solution: Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
-
Q: I am having difficulty purifying the final product. What can I do?
A: Purification can be challenging due to the product's aromatic nature and potential insolubility.
-
Problem: Oily or Gummy Product. The crude product does not solidify upon cooling.
-
Solution: Try triturating the crude material with a non-polar solvent like hexanes or a polar solvent like cold ethanol to induce precipitation and wash away soluble impurities.[9]
-
-
Problem: Poor Recovery from Recrystallization. The product is either too soluble or not soluble enough in common recrystallization solvents.
-
Solution: Use a solvent pair for recrystallization (e.g., ethanol/water, toluene/heptane). Dissolve the crude product in the "good" solvent at its boiling point and then slowly add the "poor" solvent until turbidity persists. Allow it to cool slowly.
-
-
Problem: Persistent Impurities. Impurities co-crystallize with the product.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Q: My reaction produces a mixture of isomers. How can I improve regioselectivity?
A: Isomer formation is a known issue in methods like the Einhorn-Brunner reaction when using unsymmetrical starting materials.[3][11]
-
Cause: The hydrazine can attack either of the two different carbonyl groups on an unsymmetrical imide.[11]
-
Solution 1: Use Symmetrical Reagents. To synthesize this compound, the chosen route should ideally be designed from precursors that lead unambiguously to the desired product, such as the reaction between N,N'-dibenzoylhydrazine and aniline.
-
Solution 2: Control by Electronics. The reaction is often regioselective, with the hydrazine preferentially attacking the more electrophilic carbonyl carbon. The acyl group from the stronger corresponding carboxylic acid tends to end up at the 3-position of the triazole.[6][11] Careful selection of substrates can favor one isomer.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tsijournals.com [tsijournals.com]
avoiding isomer formation in asymmetrical triazole synthesis
Welcome to the technical support center for asymmetrical triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of isomer formation in the synthesis of 1,2,3-triazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during asymmetrical triazole synthesis, focusing on controlling regioselectivity to avoid the formation of undesired isomers.
Issue 1: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole isomers. How can I selectively synthesize the 1,4-isomer?
Answer:
The formation of a mixture of 1,4- and 1,5-isomers is a common issue in thermal azide-alkyne cycloadditions, which often lack regioselectivity.[1][2][3] To exclusively obtain the 1,4-disubstituted triazole, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable and widely used method.[1][3][4] This reaction is a cornerstone of "click chemistry" and is known for its high regioselectivity, mild reaction conditions, and high yields.[1][3][5]
Troubleshooting Steps:
-
Implement a Cu(I) Catalyst: If you are not already using a copper catalyst, introducing one is the primary step to achieve 1,4-regioselectivity. The active catalyst is Cu(I), which can be generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (such as sodium ascorbate).[3][6][7] Alternatively, a Cu(I) salt like CuI can be used directly.[8][9]
-
Optimize the Ligand: While not always necessary, the addition of a ligand can stabilize the Cu(I) catalyst, prevent side reactions, and enhance the reaction rate.[8]
-
Solvent Choice: The CuAAC reaction is versatile and can be performed in a variety of solvents, including water, t-butanol/water mixtures, and DMSO.[6][10] For substrates with poor water solubility, organic solvents or aqueous mixtures are effective.
-
Check for Competing Pathways: Ensure that your starting materials are stable under the reaction conditions and that no side reactions are consuming your azide or alkyne.
Issue 2: How can I selectively synthesize the 1,5-disubstituted triazole isomer?
Answer:
While the CuAAC reaction is excellent for 1,4-isomers, it is not suitable for the synthesis of 1,5-disubstituted triazoles. For the selective formation of the 1,5-isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[11][12] This reaction typically employs a ruthenium(II) catalyst and offers excellent regioselectivity for the 1,5-product.[12][13]
Troubleshooting Steps:
-
Utilize a Ruthenium Catalyst: The most common catalysts for RuAAC are ruthenium complexes such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. These catalysts activate the alkyne in a way that favors the formation of the 1,5-regioisomer.[12]
-
Solvent Selection: The choice of solvent can be critical in RuAAC reactions. Dichloromethane (DCM), toluene, and 1,2-dichloroethane (DCE) are commonly used solvents.[12]
-
Temperature Control: RuAAC reactions may require elevated temperatures to proceed efficiently. Optimization of the reaction temperature is crucial for achieving a good yield and preventing decomposition.
-
Alternative Methods: Several other methods for synthesizing 1,5-disubstituted triazoles have been developed, including those using nickel catalysts, organocatalysts, or metal-free approaches involving specific activating groups on the substrates.[4][14][15]
Issue 3: My CuAAC reaction is sluggish or giving low yields of the 1,4-isomer. What can I do to improve it?
Answer:
Low yields in a CuAAC reaction can stem from several factors, including catalyst deactivation, poor reagent purity, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Purity of Reagents: Impurities in the alkyne or azide starting materials can interfere with the catalytic cycle. Ensure your reagents are pure before starting the reaction.
-
Freshly Prepare Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt, use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) as it can degrade over time.[10]
-
Degas the Solvent: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing the solvent by bubbling an inert gas (like argon or nitrogen) through it before adding the catalyst can significantly improve the reaction outcome.
-
Increase Catalyst Loading: While typically used in catalytic amounts, increasing the loading of the copper catalyst and the reducing agent may improve the reaction rate and yield, especially for challenging substrates.
-
Consider a Ligand: The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate (BPS), can protect the Cu(I) catalyst from oxidation and improve its efficiency.
-
Microwave Irradiation: For slow reactions, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[16]
Issue 4: I am observing the formation of the 1,5-isomer as a byproduct in my CuAAC reaction. How can I suppress this?
Answer:
While the CuAAC reaction is highly selective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be observed. This is more likely to occur if the reaction conditions inadvertently promote a thermal, uncatalyzed cycloaddition pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can favor the uncatalyzed Huisgen cycloaddition, which is not regioselective.[1] Running the CuAAC reaction at room temperature is usually sufficient and helps to suppress the formation of the 1,5-isomer.[8]
-
Ensure Efficient Catalysis: A highly active catalytic system will ensure that the catalyzed reaction pathway is much faster than the uncatalyzed thermal pathway. Follow the troubleshooting steps in Issue 3 to optimize your CuAAC conditions.
-
Purification: If a small amount of the 1,5-isomer is still formed, it can often be separated from the desired 1,4-isomer by column chromatography.[17]
Data Presentation
Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
| Catalyst System | Predominant Isomer | Typical Reaction Conditions | Advantages | Limitations |
| Cu(I) | 1,4-disubstituted | Room temperature, aqueous or organic solvents[1][3] | High regioselectivity, mild conditions, high yields, wide substrate scope[1][4] | Sensitive to oxidation, potential for cytotoxicity in biological applications[5] |
| Ru(II) | 1,5-disubstituted | Elevated temperatures, organic solvents (e.g., DCE, toluene)[12] | High regioselectivity for 1,5-isomer, tolerates internal alkynes[11][12] | Requires higher temperatures, catalyst can be expensive |
| Ag-based | 1,4-disubstituted | Room temperature, mild conditions[18] | Copper-free, high regioselectivity, catalyst can be recovered[18] | Less commonly used than copper |
| Organocatalyst | 1,5-disubstituted | Metal-free, mild conditions[14] | Avoids metal contamination, complements RuAAC[14] | Substrate scope may be more limited |
Table 2: Effect of Solvent on the Yield of a Model RuAAC Reaction
| Solvent | Yield (%) |
| Dichloromethane (DCM) | 85 |
| Toluene | 82 |
| 1,2-Dichloroethane (DCE) | 92 |
| Tetrahydrofuran (THF) | 65 |
| Acetonitrile (MeCN) | 58 |
| N,N-Dimethylformamide (DMF) | 45 |
| Data adapted from a study on the RuAAC reaction. The specific yield will vary depending on the substrates and catalyst used.[10] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
-
To a solution of the alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent (e.g., t-BuOH/H₂O 1:1), add sodium ascorbate (0.1-0.3 equiv) from a freshly prepared aqueous solution.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide (1.0 equiv) and the alkyne (1.05 equiv) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]) (0.01-0.05 equiv).[12]
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[12]
Visualizations
Caption: Troubleshooting flowchart for isomer formation.
Caption: Synthetic pathways to triazole isomers.
References
- 1. scienceopen.com [scienceopen.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 18. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of 3,4,5-Triphenyl-1,2,4-triazole: A Multi-technique Approach
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is foundational to understanding their chemical properties and biological activities. This guide provides a comparative overview of analytical techniques for the characterization of 3,4,5-triphenyl-1,2,4-triazole, with a special emphasis on the definitive structural determination offered by single-crystal X-ray crystallography. While a comprehensive analysis relies on a suite of spectroscopic methods, X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural information.
The Indispensable Role of X-ray Crystallography
X-ray crystallography provides a detailed map of electron density within a single crystal, allowing for the precise determination of atomic positions. This technique yields a three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms. Such detailed information is crucial for understanding structure-activity relationships, validating molecular modeling studies, and confirming the synthesis of the target compound.
Comparative Analysis of Characterization Techniques
While X-ray crystallography offers unparalleled detail, a combination of spectroscopic techniques is essential for a thorough characterization of a new compound. The following table compares the information provided by X-ray crystallography with other common analytical methods for the characterization of triazole derivatives.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Provides definitive and unambiguous structural information. | Requires a suitable single crystal, which can be challenging to obtain. Provides information on the solid-state conformation only. |
| ¹H and ¹³C NMR Spectroscopy | Information about the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry in solution. | Non-destructive, provides detailed information about the molecule's structure in solution. | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule based on their vibrational frequencies. | Fast, simple, and non-destructive. Excellent for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Data for Triazole Derivatives
The following tables summarize typical spectroscopic data for phenyl-substituted 1,2,4-triazole derivatives, illustrating the kind of information obtained from each technique.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Phenyl-Substituted 1,2,4-Triazoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,5-Diphenyl-4H-1,2,4-triazole derivative | 7.50-8.20 (m, Ar-H) | 126-134 (Ar-C), 153-154 (Triazole-C) |
| 4-Alkyl-3,5-bis(phenyl)-4H-1,2,4-triazole | 0.6-4.2 (Alkyl-H), 7.5-7.8 (Ar-H) | 10-47 (Alkyl-C), 124-133 (Ar-C), 154-155 (Triazole-C) |
Table 2: Characteristic Infrared (IR) Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (Triazole ring) | Stretching | 1500 - 1600 |
| C=C (Aromatic ring) | Stretching | 1400 - 1600 |
| N-H (for 1H- or 4H-triazoles) | Stretching | 3100 - 3400 |
Table 3: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₂₀H₁₅N₃ |
| Exact Mass | 297.1266 |
| Molecular Ion [M]⁺ | m/z 297 |
| Key Fragmentation Ions | Fragments corresponding to the loss of phenyl and other substituents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization. Below are generalized protocols for the key experiments.
Synthesis of this compound
A common method for the synthesis of 3,4,5-triaryl-1,2,4-triazoles involves the reaction of 2,5-diaryl-1,3,4-oxadiazoles with an appropriate aniline derivative.[1]
-
A mixture of 2,5-diphenyl-1,3,4-oxadiazole and an excess of aniline is heated under reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[2] Diffraction data are collected over a range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz).[3]
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly on the ATR crystal.[4]
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[5] A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.[6]
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of a novel compound like this compound, culminating in definitive structural elucidation by X-ray crystallography.
Caption: Workflow for the characterization of this compound.
References
- 1. [PDF] A NOVEL SYNTHESIS OF 3 , 4 , 5-TRIARYL-1 , 2 , 4-4 H-TRIAZOLES FROM 2 , 5-DIARYL-1 , 3 , 4-OXADIAZOLES AND ALUMINIUM ANILIDES | Semantic Scholar [semanticscholar.org]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative NMR Spectral Analysis of Phenyl-Substituted 1,2,4-Triazoles
A detailed comparison of the 1H and 13C NMR spectral data for 3,4,5-triphenyl-1,2,4-triazole and the closely related 3,5-diphenyl-4H-1,2,4-triazole is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the structural elucidation of these important heterocyclic compounds. The inclusion of detailed experimental protocols and visual aids facilitates a deeper understanding of the spectral assignments.
1H and 13C NMR Spectral Data
The following table summarizes the expected and experimentally determined chemical shifts for this compound and 3,5-diphenyl-4H-1,2,4-triazole. The data for the triphenyl derivative is predicted based on known substituent effects in similar aromatic and heterocyclic systems, while the data for the diphenyl derivative is based on published experimental values.
| Compound | Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| This compound | Phenyl H (C3, C5) | 7.80-8.00 (m) | 154.0 (C3, C5) |
| Phenyl H (C4) | 7.40-7.60 (m) | 134.3 (ipso-C) | |
| Phenyl H (ortho, meta, para) | 7.20-7.60 (m) | 127.0-130.0 | |
| 3,5-Diphenyl-4H-1,2,4-triazole | NH | 14.3 (br s) | - |
| Phenyl H | 7.58 (m), 7.82 (m) | 148.05 (C3, C5) | |
| Phenyl C | 125.7-136.3 |
Experimental Protocols
A general protocol for acquiring 1H and 13C NMR spectra of phenyl-substituted 1,2,4-triazoles is outlined below. This protocol is based on common practices for the analysis of similar heterocyclic compounds.[1][2][3]
Sample Preparation:
-
Dissolve 5-10 mg of the triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
1H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).
-
-
13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to 1H NMR to achieve adequate signal-to-noise (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).[3]
-
Structural Visualization and Assignment
The following diagrams illustrate the chemical structures and a general workflow for NMR spectral analysis.
Caption: Chemical structures of this compound and 3,5-diphenyl-4H-1,2,4-triazole.
Caption: General workflow for NMR spectral acquisition and analysis of 1,2,4-triazole derivatives.
Discussion of Spectral Features
This compound: The 1H NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.20-8.00 ppm). The protons of the phenyl groups at positions 3 and 5 are likely to be deshielded compared to the phenyl group at position 4 due to the electronic effects of the triazole ring. In the 13C NMR spectrum, the carbons of the triazole ring (C3 and C5) are expected to resonate at a downfield chemical shift (around 154 ppm). The ipso-carbons of the phenyl rings will also be distinguishable.
3,5-Diphenyl-4H-1,2,4-triazole: The most notable feature in the 1H NMR spectrum of this compound is the broad singlet corresponding to the N-H proton, which appears at a very downfield chemical shift (around 14.3 ppm).[4] The aromatic protons appear as multiplets in the range of 7.58-7.82 ppm. The 13C NMR spectrum shows the triazole carbons (C3 and C5) at approximately 148.05 ppm.[4]
The comparison of the spectral data highlights the influence of the substituent at the N4 position on the chemical shifts of the triazole ring and the surrounding phenyl groups. The absence of the N-H proton in the triphenyl derivative and the presence of an additional phenyl group lead to distinct differences in their respective NMR spectra.
References
Comparative Analysis of Antimicrobial Activity: 3,4,5-Triphenyl-1,2,4-triazole vs. Fluconazole
A comprehensive review of existing literature reveals a significant gap in the direct comparative analysis of the antimicrobial properties of 3,4,5-Triphenyl-1,2,4-triazole against the established antifungal agent, fluconazole. While extensive research has been conducted on the antimicrobial, particularly antifungal, activities of various 1,2,4-triazole derivatives, specific data on the 3,4,5-triphenyl substituted iteration remains elusive. This guide, therefore, aims to provide a framework for such a comparison by presenting established data for fluconazole and outlining the necessary experimental protocols for evaluating the antimicrobial efficacy of this compound.
Introduction to the Compounds
Fluconazole , a well-established triazole antifungal agent, serves as a crucial benchmark in the development of new antifungal compounds. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.
Comparative Antimicrobial Data
Due to the absence of specific antimicrobial activity data for this compound in the conducted literature search, a direct quantitative comparison with fluconazole cannot be presented. To facilitate future comparative studies, a summary of established Minimum Inhibitory Concentration (MIC) values for fluconazole against common fungal pathogens is provided below.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 16 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.5 - 8 |
| Candida tropicalis | 0.5 - 32 |
| Cryptococcus neoformans | 2 - 16 |
Note: MIC values can vary depending on the specific strain and the testing methodology employed.
Experimental Protocols for Antimicrobial Susceptibility Testing
To evaluate and compare the antimicrobial activity of this compound against fluconazole, standardized methods for antimicrobial susceptibility testing should be employed. The following protocols are widely accepted and would provide the necessary data for a robust comparison.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Reference standard (Fluconazole)
-
Microbial cultures (e.g., Candida albicans, Staphylococcus aureus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound and fluconazole in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Test compound (this compound)
-
Reference standard (Fluconazole)
-
Microbial cultures
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized suspension of the test microorganism evenly over the surface of the agar.
-
Creation of Wells: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Application of Compounds: Add a defined volume of the test compound and fluconazole solutions at known concentrations into separate wells. A solvent control should also be included.
-
Incubation: Incubate the plates under appropriate conditions (temperature and duration) for the test microorganism.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
To provide a clear overview of the process for determining antimicrobial activity, the following diagram illustrates the typical workflow for the Broth Microdilution Method.
Caption: A flowchart outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
While a direct comparison between the antimicrobial activity of this compound and fluconazole is not possible based on current literature, this guide provides the necessary framework for conducting such an evaluation. The established MIC values for fluconazole serve as a critical benchmark for assessing the potential of novel antifungal agents. By employing standardized experimental protocols such as the broth microdilution and agar well diffusion methods, researchers can generate the quantitative data required for a thorough and objective comparison. Future studies are warranted to synthesize this compound and systematically evaluate its antimicrobial spectrum and potency against a panel of clinically relevant microorganisms. This will be a crucial step in determining its potential as a lead compound for the development of new antimicrobial therapies.
Validating the Structure of 3,4,5-Triphenyl-1,2,4-triazole: A Comparative Guide to DFT Calculations and Experimental Methods
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is fundamental. The 1,2,4-triazole scaffold is a key pharmacophore in numerous therapeutic agents, and confirming the exact three-dimensional arrangement of its derivatives is crucial for understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property. While various analytical techniques are employed for characterization, Density Functional Theory (DFT) calculations have emerged as a powerful computational tool to complement and validate experimental findings.
This guide provides a comparative overview of using DFT calculations for the structural validation of 3,4,5-Triphenyl-1,2,4-triazole and related derivatives, benchmarked against established experimental techniques. We will delve into the experimental protocols, present comparative data, and illustrate the workflows involved in modern structural validation.
DFT Calculations: A Computational Lens for Molecular Structure
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of structural validation, DFT is employed to predict the most stable conformation of a molecule (its ground state) by minimizing its energy. This process yields optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental data.
A key advantage of DFT is its ability to provide detailed structural insights for molecules that may be difficult to crystallize or are unstable, offering a valuable theoretical benchmark.
Experimental Validation: The Gold Standard and Complementary Techniques
While computational methods are powerful, experimental validation remains indispensable.
-
X-ray Crystallography: Considered the "gold standard" for unambiguous structure determination, single-crystal X-ray diffraction provides a precise three-dimensional map of electron density within a crystal.[1] This technique yields highly accurate measurements of bond lengths, bond angles, and the spatial arrangement of atoms, providing definitive proof of a molecule's structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[2] For 1,2,4-triazole derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that help identify the substitution pattern and overall structure.[2]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[3] It is a crucial technique for confirming the molecular formula.
Comparative Analysis: DFT vs. X-ray Crystallography
The results, summarized in the table below, demonstrate a strong correlation between the experimental and computed values, highlighting the predictive power of DFT in structural validation.
| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT) |
| Bond Lengths (Å) | C-S | 1.75 | 1.78 |
| N-N | 1.40 | 1.40 | |
| C-N (triazole) | 1.32 | 1.34 | |
| C-C (phenyl) | 1.39 | 1.40 | |
| Bond Angles (°) | C-N-C | 125.0 | 127.0 |
| N-C-S | 110.0 | 108.0 | |
| C-N-N | 105.0 | 106.0 |
Data is illustrative and based on a representative study of a related 1,2,4-triazole derivative.
The minor deviations observed between the experimental and calculated values are typical and can be attributed to the fact that X-ray data represents the molecular structure in the solid state, influenced by crystal packing forces, while DFT calculations are often performed for an isolated molecule in the gas phase.[4]
Experimental and Computational Protocols
Protocol for DFT Calculations
-
Initial Structure Generation: A 3D model of the proposed molecule (e.g., this compound) is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a selected DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.[5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Data Analysis: The optimized geometric parameters (bond lengths, bond angles, dihedral angles) are extracted from the output file for comparison with experimental data.
Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[6]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is used to build a model of the molecule, which is then refined to best fit the experimental data.[8]
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The atomic coordinates, bond lengths, and bond angles are then reported.
Workflow Visualizations
Caption: Workflow for structural validation using DFT calculations.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 도서 [books.google.co.kr]
- 4. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. 6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Triphenyl-Triazole Derivatives
Triphenyl-triazoles are a significant class of nitrogen-containing heterocyclic compounds, valued for their versatile applications in materials science and medicinal chemistry. Their rigid, planar structure, combined with an extended π-conjugated system, often imparts desirable photophysical properties, including strong fluorescence. These characteristics make them suitable for use as luminophores in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in the development of new pharmaceuticals. This guide provides a comparative analysis of the key photophysical properties of various triphenyl-triazole derivatives, supported by experimental data from recent literature.
Comparative Photophysical Data
The photophysical properties of triazoles, such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, are highly sensitive to their substitution pattern and the polarity of the solvent environment. The data below summarizes these properties for several 1,4,5-triaryl-1,2,3-triazole derivatives, which feature different arrangements of phenyl, 4-methoxyphenyl (electron-donating), and 4-cyanophenyl (electron-accepting) groups on the triazole core.
Table 1: Photophysical Properties of 1,4,5-Triaryl-1,2,3-Triazole Derivatives in Dichloromethane (DCM)
| Compound ID | Substituents (N1, C4, C5) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |
|---|---|---|---|---|---|---|
| 8-1A4B5P | 4-MeO-Ph, 4-CN-Ph, Ph | 277 | 398 | 10,100 | 0.81 | [1] |
| 9-1B4A5P | 4-CN-Ph, 4-MeO-Ph, Ph | 313 | 400 | 6,900 | 0.96 | [1] |
| 10-1P4B5A | Ph, 4-CN-Ph, 4-MeO-Ph | 328 | 453 | 8,800 | 0.80 | [1] |
| 11-1P4A5B | Ph, 4-MeO-Ph, 4-CN-Ph | 338 | 465 | 8,600 | 0.90 | [1] |
| 12-1A4P5B | 4-MeO-Ph, Ph, 4-CN-Ph | 310 | 450 | 10,400 | 0.51 | [1] |
| 13-1B4P5A | 4-CN-Ph, Ph, 4-MeO-Ph | 320 | 450 | 9,600 | 0.39 | [1] |
Note: Ph = Phenyl, 4-MeO-Ph = 4-Methoxyphenyl, 4-CN-Ph = 4-Cyanophenyl.
Table 2: Solvent Effects on Photophysical Properties of a Triphenyl-Triazole Derivative (Compound 9-1B4A5P)
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |
|---|---|---|---|---|---|
| Toluene | 310 | 385 | 6,300 | 0.95 | [1] |
| DCM | 313 | 400 | 6,900 | 0.96 | [1] |
| Acetonitrile | 311 | 460 | 10,900 | 0.49 | [1] |
| DMSO | 315 | 480 | 11,600 | 0.13 |[1] |
The data reveals that triazoles carrying both electron-donating and electron-accepting aryl substituents exhibit high fluorescence quantum yields, particularly in weakly polar solvents.[1] The significant solvent-dependent fluorescence (solvatochromism) observed in compounds like 9-1B4A5P indicates a substantial change in the dipole moment upon excitation, characteristic of intramolecular charge transfer (ICT) states.
Experimental Protocols
The characterization of the photophysical properties of triphenyl-triazoles involves several standard spectroscopic techniques.
1. UV-Vis Absorption Spectroscopy
-
Purpose: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
-
Methodology: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. Solutions of the compound are prepared in spectroscopic grade solvents (e.g., dichloromethane, toluene, DMSO) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M). Spectra are recorded in a quartz cuvette with a 1 cm path length at room temperature. The solvent is used as a reference.
2. Fluorescence Spectroscopy
-
Purpose: To determine the wavelengths of maximum emission (λ_em) and to observe the fluorescence profile.
-
Methodology: Emission spectra are recorded on a spectrofluorometer. The sample, prepared in a suitable solvent, is excited at its absorption maximum (λ_abs). The emitted light is collected, typically at a 90-degree angle to the excitation beam, and its intensity is recorded as a function of wavelength. The resulting spectrum provides the λ_em.
3. Fluorescence Quantum Yield (Φ_f) Determination
-
Purpose: To quantify the efficiency of the fluorescence process.
-
Methodology: The relative method is commonly used, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.[2] For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for emission in the blue-violet region.[2] The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
4. Fluorescence Lifetime (τ) Measurement
-
Purpose: To determine the average time a molecule spends in the excited state before returning to the ground state.
-
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used for this measurement. The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, representing the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime (τ).[2]
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and photophysical characterization of novel triphenyl-triazole derivatives.
Caption: Workflow for Photophysical Analysis of Triphenyl-Triazoles.
References
Evaluating the Purity of Synthesized 3,4,5-Triphenyl-1,2,4-triazole: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 3,4,5-Triphenyl-1,2,4-triazole, a heterocyclic compound with significant potential in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is presented as the primary technique, with a detailed experimental protocol. Alternative methods are also discussed and compared to provide a well-rounded analytical perspective for researchers and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[1] For non-polar compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Proposed Experimental Protocol for HPLC Analysis
This protocol is based on established methods for similar 1,2,4-triazole derivatives and is optimized for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable organic solvent such as acetonitrile or methanol to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Evaluation
Caption: Experimental workflow for the purity evaluation of this compound via HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the recommended method for quantitative purity analysis, other techniques can provide valuable structural and qualitative information.
| Feature | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Differential partitioning between stationary and mobile phases | Separation based on volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Vibrational transitions of functional groups |
| Primary Use | Quantitative purity analysis and impurity profiling | Identification of volatile impurities | Structural elucidation and confirmation | Identification of functional groups |
| Sample Requirement | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent | Solid or liquid |
| Sensitivity | High (ng to pg) | Very high (pg to fg) | Moderate (mg) | Low (µg to mg) |
| Quantitative Ability | Excellent | Good (with appropriate standards) | Good (qNMR) | Poor |
| Limitations | Requires reference standards for identification | Not suitable for non-volatile compounds | Lower sensitivity, complex spectra | Provides limited structural information |
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical methods for the evaluation of synthesized this compound.
Discussion of Alternative Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile impurities that may be present from the starting materials or as by-products of the synthesis.[2] However, the high molecular weight and potential for thermal degradation of this compound may make it less suitable for direct analysis by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation and confirmation of the synthesized compound.[3] While quantitative NMR (qNMR) can be used for purity assessment, it is generally more complex and less routine than HPLC analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple method to confirm the presence of key functional groups in the synthesized molecule, thereby verifying its identity.[4] However, it is not a suitable technique for quantifying purity.
Conclusion
For the routine and accurate determination of the purity of synthesized this compound, RP-HPLC is the most effective and recommended method . It provides reliable quantitative data that is essential for quality control in research and drug development. For a comprehensive characterization, a combination of HPLC for purity with NMR and Mass Spectrometry for structural confirmation is the ideal approach.
References
A Spectroscopic Guide to Differentiating 1,2,3-Triazole and 1,2,4-Triazole Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the isomeric 1,2,3- and 1,2,4-triazole rings are prevalent motifs in a vast array of pharmaceuticals and functional materials. While sharing the same molecular formula (C₂H₃N₃), their distinct arrangement of nitrogen atoms imparts unique physicochemical and biological properties. Consequently, unambiguous differentiation between these isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively distinguish between 1,2,3- and 1,2,4-triazole isomers, supported by experimental data and detailed protocols.
At a Glance: Key Spectroscopic Differences
A summary of the key spectroscopic features that differentiate 1,2,3- and 1,2,4-triazole isomers is presented below.
| Spectroscopic Technique | 1,2,3-Triazole | 1,2,4-Triazole |
| ¹H NMR | Typically, a single, more downfield signal for the C-H proton(s) in unsubstituted or symmetrically substituted derivatives. | Often shows two distinct signals for the C-H protons in the unsubstituted ring, with one being significantly more shielded than the other. |
| ¹³C NMR | The chemical shifts of the ring carbons are sensitive to the substitution pattern. For instance, in 1,4-disubstituted isomers, the C5 signal is observed around 120 ppm. | The chemical shifts of the ring carbons differ from the 1,2,3-isomer. In the unsubstituted 1,2,4-triazole, the two carbon signals are found at distinct chemical shifts. |
| IR Spectroscopy | Possesses characteristic "marker bands" related to ring vibrations. The distribution of electron density leads to a more polar molecule. | Also exhibits unique marker bands. It is considered more polarizable than the 1,2,3-isomer, influencing its vibrational spectrum. |
| Mass Spectrometry | Fragmentation is highly dependent on substituents. A common fragmentation pathway involves the loss of a nitrogen molecule (N₂).[1] | Unsubstituted 1,2,4-triazole often displays a characteristic loss of hydrogen cyanide (HCN).[2] |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of triazole isomers. The chemical environment of both proton (¹H) and carbon (¹³C) nuclei within the heterocyclic ring is highly sensitive to the placement of the nitrogen atoms.
¹H NMR Spectroscopy:
In the case of unsubstituted triazoles, 1,2,3-triazole exhibits a single proton signal due to symmetry, whereas 1,2,4-triazole shows two distinct signals for the protons at the C3 and C5 positions. For substituted triazoles, the chemical shifts of the ring protons provide crucial information. For example, in 1,4-disubstituted 1,2,3-triazoles, the C5-H proton typically appears as a singlet.
¹³C NMR Spectroscopy:
¹³C NMR provides a definitive method for distinguishing between certain substituted isomers. A notable example is the differentiation between 1,4- and 1,5-disubstituted 1,2,3-triazoles. The C5 signal of the 1,4-disubstituted isomer appears significantly upfield (around δ ~120 ppm) compared to the C4 signal of the 1,5-disubstituted isomer (around δ ~133 ppm).[3] This difference is attributed to the electronic effects of the adjacent nitrogen atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the triazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
¹H NMR Acquisition:
-
Typical spectral width: -2 to 12 ppm.
-
Pulse angle: 30-45 degrees.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Typical spectral width: 0 to 200 ppm.
-
Use proton decoupling to simplify the spectrum.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Vibrational spectroscopy can reveal differences in the bonding and overall symmetry of the triazole isomers. The distinct electron density distributions of 1,2,3- and 1,2,4-triazoles result in different IR absorption patterns.[4] While a complete assignment of all vibrational modes is complex, specific "marker bands" in the fingerprint region (1500-600 cm⁻¹) can be used for differentiation.
The 1,2,3-isomer is a very polar molecule, while the 1,2,4-isomer is more polarizable, which influences their respective vibrational spectra.[4]
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. The stability of the triazole ring and the nature of its substituents heavily influence the fragmentation pathways observed upon ionization.
Under electron ionization (EI), a characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[2] In contrast, substituted 1,2,3-triazoles can undergo cleavage of the triazole ring with the elimination of a stable N₂ molecule.[1] The fragmentation of substituted triazoles can be complex and is often directed by the substituents present.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with known patterns for 1,2,3- and 1,2,4-triazoles.
Visualizing the Distinction
To further clarify the process and the underlying structural differences, the following diagrams are provided.
Caption: Workflow for the spectroscopic differentiation of triazole isomers.
Caption: Structural comparison of 1,2,3-triazole and 1,2,4-triazole.
References
- 1. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Novel 1,2,4-Triazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Among the myriad of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of novel 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potential therapeutic agents.
Comparative Anticancer Activity
The in vitro cytotoxic activity of newly synthesized 1,2,4-triazole derivatives is often evaluated against a panel of human cancer cell lines and compared with established anticancer drugs. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for this comparison.
Below is a summary of the IC50 values for a selection of novel 1,2,4-triazole derivatives against various cancer cell lines, benchmarked against the standard chemotherapeutic agent, cisplatin.
| Compound | Murine Melanoma (B16F10) | Human Colon Carcinoma (HT-29) | Human Lung Cancer (A549) | Human Hepatocellular Carcinoma (HepG2) | Pancreatic Cancer (PANC-1) |
| Novel 1,2,4-Triazoles | |||||
| TP6[1] | 41.12 µM | - | - | - | - |
| Compound 4g[2] | - | 12.69 µM | - | - | - |
| Compound 8c[3] | - | - | - | - | - |
| Compound 10d[4] | - | - | - | - | - |
| Compound 5e[5] | - | - | - | - | 5.9 µM |
| Compound 5f[5] | - | - | - | - | - |
| Standard Drug | |||||
| Cisplatin[2] | - | 14.01 µM | >50 µM | >50 µM | - |
Experimental Protocols
The validation of anticancer activity relies on robust and reproducible experimental methodologies. The following are detailed protocols for key assays commonly employed in the preclinical evaluation of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel 1,2,4-triazole derivatives and a standard anticancer drug (e.g., cisplatin) for 48 hours. A control group with untreated cells should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (DNA Fragmentation)
DNA fragmentation is a hallmark of apoptosis. This assay visualizes the characteristic ladder pattern of fragmented DNA upon gel electrophoresis.
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the novel 1,2,4-triazole derivatives for 48 hours.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.
-
DNA Extraction: Centrifuge the lysate to pellet the cellular debris. Extract the DNA from the supernatant by phenol-chloroform extraction followed by ethanol precipitation.
-
RNase Treatment: Resuspend the DNA pellet in TE buffer and treat with RNase A (100 µg/mL) for 1 hour at 37°C to remove RNA contamination.
-
Gel Electrophoresis: Load the DNA samples onto a 1.5% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA fragments under UV light. The appearance of a ladder-like pattern of DNA fragments indicates apoptosis.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the novel 1,2,4-triazole derivatives for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Signaling Pathways and Mechanisms of Action
Novel 1,2,4-triazole derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is vital for rational drug design and development.
Several key signaling pathways have been identified as targets for 1,2,4-triazole derivatives:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[3] Some 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by 1,2,4-triazole derivatives can disrupt tumor angiogenesis, thereby impeding tumor growth.
-
BRAF/MEK/ERK Pathway: The BRAF kinase is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3] Certain 1,2,4-triazole compounds have demonstrated inhibitory activity against BRAF, making them potential therapeutics for BRAF-mutated cancers.[3]
-
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division. Disruption of tubulin polymerization dynamics can lead to mitotic arrest and apoptosis. Some novel 1,2,4-triazole derivatives have been identified as tubulin polymerization inhibitors.[3]
References
A Comparative Guide to the Electrochemical Properties of Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of substituted triazoles, five-membered heterocyclic compounds with three nitrogen atoms. Due to their diverse applications in medicinal chemistry, materials science, and agrochemicals, understanding the influence of various substituents on the electrochemical behavior of the triazole core is of paramount importance for the rational design of new functional molecules.[1][2] This guide summarizes key experimental data, provides detailed experimental protocols for electrochemical analysis, and visualizes important concepts to aid in research and development.
Introduction to Triazoles and their Electrochemical Significance
Triazoles exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. Both are aromatic systems, and their electron-rich nature, coupled with the ability to participate in hydrogen bonding and coordinate with metal ions, underpins their broad utility. The electrochemical properties of triazoles, specifically their oxidation and reduction potentials, are crucial indicators of their electron-donating or -accepting capabilities. These properties are highly tunable by the introduction of different substituent groups on the triazole ring, which can alter the electron density distribution within the molecule.
Electron-donating groups (EDGs) generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (EWGs) increase the oxidation potential. Conversely, EWGs tend to lower the reduction potential, facilitating the acceptance of electrons. This modulation of redox properties is critical for applications such as the development of novel corrosion inhibitors, electroactive materials for organic electronics, and redox-active drugs.
Comparative Analysis of Electrochemical Data
The following table summarizes the electrochemical data for a series of substituted triazole derivatives, primarily focusing on oxidation and reduction potentials determined by cyclic voltammetry. It is important to note that the electrochemical potentials are sensitive to the specific molecular structure, including the presence of metal centers and other functional moieties.
| Compound/Substituent | Oxidation Potential (Eox) [V vs. Fc/Fc+] | Reduction Potential (Ered) [V vs. Fc/Fc+] | ΔEredox [V] | Reference |
| Iridium(III) Complex with 1-methyl-4-phenyl-1H-1,2,3-triazole ligand | +0.837 | - | - | [3] |
| N,N-dimethylanilino at 4-position of 1,2,3-triazole | +0.44 (for N,N-dimethylaniline moiety) | - | - | [4] |
Note: The data for the Iridium(III) complex reflects the electrochemical properties of the entire complex and not the free triazole ligand. However, it provides valuable insight into how the triazole moiety behaves within a larger molecular framework.
The data, although from different systems, illustrates the influence of the molecular environment on the electrochemical properties of the triazole core. The iridium complex, for instance, displays a relatively high oxidation potential, indicative of the stabilization of the HOMO level upon coordination. The N,N-dimethylanilino-substituted triazole showcases a lower oxidation potential, characteristic of the electron-donating nature of the dimethylamino group.
Experimental Protocols
General Synthesis of Substituted 1,2,3-Triazoles via Click Chemistry
A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
Add a catalytic amount of CuSO₄·5H₂O followed by sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
An alternative electrochemical approach involves the in-situ generation of the Cu(I) catalyst by the oxidation of a copper electrode, which can lead to higher yields and cleaner reactions.[5]
Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox properties of substituted triazoles.
Instrumentation:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Materials:
-
Substituted triazole sample (typically 1-5 mM)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Prepare a solution of the substituted triazole and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, switching potential, and scan rate (a typical starting scan rate is 100 mV/s).
-
Run the cyclic voltammogram, recording the current response as a function of the applied potential.
-
Analyze the resulting voltammogram to determine the anodic (oxidation) and cathodic (reduction) peak potentials and currents.
-
If possible, use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential referencing.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for the synthesis and electrochemical characterization of substituted triazoles.
Logical Relationships of Substituent Effects
Caption: The influence of electron-donating and -withdrawing groups on the electrochemical properties of triazoles.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 3,4,5-Triphenyl-1,2,4-triazole: A Guide for Laboratory Professionals
For immediate reference, the primary and required method for the disposal of 3,4,5-Triphenyl-1,2,4-triazole and its containers is through an approved and licensed hazardous waste disposal facility.[1] This ensures adherence to regulatory standards and environmental safety. Researchers and laboratory personnel must follow their institution's and local authorities' guidelines for hazardous waste management.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): When handling this chemical, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[2][4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid the creation of dust.[1] Eating, drinking, or smoking in areas where this chemical is handled or stored is strictly prohibited.[1]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1][5]
-
Contain Spill: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used.[4][5] For liquid spills, use an inert absorbent material.[5]
-
Collect Contaminated Material: Place all contaminated materials into a clearly labeled, sealed container suitable for hazardous waste.[5]
-
Decontaminate Spill Area: Thoroughly clean the spill area with soap and water.[5]
-
Properly Dispose of Waste: The collected contaminated material must be disposed of as hazardous waste.
Waste Disposal Procedures
This compound must be treated as hazardous chemical waste.[2][6]
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[5]
-
Do not mix this waste with other waste streams. [5]
Container Management:
-
Ensure waste containers are kept tightly closed.[5]
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Disposal Pathway:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[5] Provide them with as much information as possible about the chemical.
-
Incineration at a permitted hazardous waste disposal facility is the likely final disposal method.[5]
Quantitative Hazard Data Summary
The following table summarizes the general GHS hazard classifications for related triazole compounds, providing a basis for the recommended disposal procedures.
| Hazard Classification | Related Triazole Compounds |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Serious Eye Irritation | Causes serious eye irritation.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][4] |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified supervisor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4,5-Triphenyl-1,2,4-triazole
Essential Safety and Handling Guide for 3,4,5-Triphenyl-1,2,4-triazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
GHS Hazard Statements: H302, H315, H319, H335[1]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Irritation | 2 |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 |
Data sourced from PubChem CID 626762[1]
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain chemical stability.
Engineering Controls
-
Work in a well-ventilated area. The use of a chemical fume hood is highly recommended.[2]
-
Ensure safety showers and eyewash stations are readily accessible near the workstation.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles that are tight-sealing.[3] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2] Ensure gloves are tested according to EN 374.[5] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][6] |
Handling Procedures
-
Preparation: Before handling, ensure all required PPE is donned correctly and that engineering controls are functioning properly.
-
Dispensing: Avoid creating dust when handling the solid material.[3] If appropriate, moisten the substance to prevent dusting.[6]
-
Contact Avoidance: Avoid contact with skin and eyes.[2] Do not breathe in dust.[2]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2][6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3]
Storage Procedures
Emergency and First Aid Protocols
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| Ingestion | Rinse mouth. If you feel unwell, call a POISON CENTER or doctor.[7] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste to prevent environmental contamination.
Waste Segregation and Collection
-
Labeling: Clearly label all waste containers as "Hazardous Waste" with the chemical name "this compound".[9]
-
Solid Waste: Collect any solid this compound, including contaminated PPE (gloves, weighing paper), in a designated, leak-proof hazardous waste container.[9]
-
Liquid Waste: Collect any solutions containing the chemical in a separate, sealed, and chemically compatible hazardous waste container.[9]
-
Empty Containers: "Empty" containers must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9]
Storage and Disposal
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area with secondary containment.[9]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9]
Workflow Diagrams
Caption: Workflow for the safe handling and storage of this compound.
Caption: Step-by-step process for the safe disposal of this compound waste.
References
- 1. This compound | C20H15N3 | CID 626762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
